N-(thiophen-2-ylmethyl)formamide
Description
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Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXPQSDMOFLNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N-(thiophen-2-ylmethyl)formamide chemical properties and structure
An In-depth Technical Guide to N-(thiophen-2-ylmethyl)formamide: Properties, Synthesis, and Applications
Introduction
N-(thiophen-2-ylmethyl)formamide is a heterocyclic organic compound featuring a thiophene ring connected via a methylene bridge to a formamide group. While not as extensively documented as some commercial drugs, this molecule stands as a significant scaffold in medicinal chemistry and materials science. The thiophene moiety is a well-established pharmacophore, recognized for its bioisosteric similarity to the benzene ring, which allows it to interact with a wide array of biological targets.[1][2] Thiophene-containing compounds are integral to numerous FDA-approved drugs, demonstrating a vast range of therapeutic activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4]
The formamide group, the simplest amide, is also a crucial functional group in organic synthesis and drug design, participating in hydrogen bonding and serving as a key building block for more complex structures. The combination of the electron-rich, aromatic thiophene ring with the polar formamide linkage through a flexible methylene spacer gives N-(thiophen-2-ylmethyl)formamide a unique set of chemical properties and a high potential for further functionalization.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical and structural properties of N-(thiophen-2-ylmethyl)formamide. It details a robust synthesis protocol, explores its spectroscopic signature, discusses its potential applications grounded in the proven value of the thiophene scaffold, and outlines essential safety and handling procedures.
Chemical Identity and Molecular Structure
N-(thiophen-2-ylmethyl)formamide is a secondary amide. Its structure is characterized by a formyl group attached to the nitrogen atom of 2-thiophenemethanamine.
-
Molecular Formula: C₆H₇NOS
-
Molecular Weight: 141.19 g/mol
-
IUPAC Name: N-(thiophen-2-ylmethyl)formamide
-
CAS Number: A unique CAS number for this specific compound is not readily found in major chemical databases, suggesting it is primarily valued as a synthetic intermediate rather than a commercial end-product.
The molecule's structure combines the aromaticity of the thiophene ring with the planarity and hydrogen-bonding capability of the amide group. Due to the partial double-bond character of the C-N bond in the amide, rotation is restricted, leading to the existence of cis and trans rotamers, which can often be observed in NMR spectroscopy.
Caption: Molecular structure of N-(thiophen-2-ylmethyl)formamide.
Physicochemical Properties
Experimentally determined data for N-(thiophen-2-ylmethyl)formamide are scarce. The following table summarizes key properties, with values estimated based on the closely related compound N-methylformamide and general principles of physical organic chemistry.[5] These should be considered predictive and used as a guideline for experimental work.
| Property | Value (Estimated) | Rationale / Reference |
| Appearance | Colorless to light yellow liquid | Based on N-methylformamide and other simple amides.[5] |
| Boiling Point | ~200-220 °C | Higher than N-methylformamide (198-199 °C) due to increased molecular weight. |
| Melting Point | < -5 °C | Similar to N-methylformamide (-4 °C), expected to be a liquid at room temp. |
| Density | ~1.15 g/mL | Higher than N-methylformamide (1.011 g/mL) due to the dense sulfur-containing ring. |
| Solubility | Soluble in water, ethanol, acetone, DMF, DMSO | The polar formamide group confers solubility in polar protic and aprotic solvents. |
| Refractive Index (n₂₀/D) | ~1.55 | Expected to be higher than N-methylformamide (1.432) due to the aromatic thiophene ring. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Below are the predicted data based on the molecular structure and published spectra of analogous compounds.[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra may show two sets of signals for some protons due to the presence of cis/trans rotamers about the amide C-N bond.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Formyl Proton | 8.1 - 8.3 | s (or d for rotamers) | H-C=O |
| Amide Proton | 6.5 - 7.5 | br s | N-H |
| Thiophene H5 | 7.2 - 7.4 | dd | Proton adjacent to S |
| Thiophene H3 | 6.9 - 7.1 | dd | Proton adjacent to CH₂ |
| Thiophene H4 | 6.9 - 7.1 | t | Proton between C3 and C5 |
| Methylene Protons | 4.5 - 4.7 | d | S-CH₂-N |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | 161 - 165 | C=O |
| Thiophene C2 | 140 - 143 | C bearing the CH₂ group |
| Thiophene C5 | 126 - 128 | CH adjacent to S |
| Thiophene C4 | 125 - 127 | CH |
| Thiophene C3 | 124 - 126 | CH |
| Methylene Carbon | 38 - 42 | S-CH₂-N |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3250 | Strong, Broad | N-H stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch (thiophene) |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (methylene) |
| 1680 - 1650 | Strong | C=O stretch (Amide I band) |
| 1550 - 1520 | Strong | N-H bend (Amide II band) |
| ~1400 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
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Molecular Ion (M⁺): m/z = 141.03 (for C₆H₇NOS)
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Key Fragmentation Peaks:
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m/z = 97: [M - (CHO+NH)]⁺, corresponding to the stable thiophen-2-ylmethyl cation (tropylium-like ion). This is often the base peak.
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m/z = 112: [M - CHO]⁺, loss of the formyl radical.
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Synthesis Protocol: Formylation of 2-Thiophenemethanamine
The synthesis of N-(thiophen-2-ylmethyl)formamide is most directly achieved via the N-formylation of commercially available 2-thiophenemethanamine.[10] The following protocol utilizes ethyl formate as the formylating agent in a straightforward and efficient procedure.
Causality and Experimental Design
This method is chosen for its simplicity, use of inexpensive and low-toxicity reagents, and typically high yields. Ethyl formate serves as both the reagent and, in excess, the solvent. The reaction is an equilibrium-driven nucleophilic acyl substitution. Heating the reaction mixture serves two purposes: it increases the reaction rate and continuously removes the ethanol byproduct (b.p. 78 °C), which, according to Le Châtelier's principle, drives the equilibrium towards product formation. The workup is designed to remove unreacted starting materials and byproducts, with vacuum distillation being an effective final purification step for this liquid product.
Caption: Workflow for the synthesis of N-(thiophen-2-ylmethyl)formamide.
Step-by-Step Methodology
-
Reactor Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a short path distillation apparatus. The flask will serve as the reaction vessel.
-
Reagent Charging: To the flask, add 2-thiophenemethanamine (5.66 g, 50 mmol, 1.0 equiv.). Add an excess of ethyl formate (22.2 g, 300 mmol, 6.0 equiv.).
-
Reaction Conditions: Place the flask in a pre-heated oil bath at 90 °C. Begin stirring. The mixture will come to a reflux. Ethanol (b.p. 78 °C) will begin to distill over as it is formed.
-
Monitoring: Continue heating for 4-6 hours, or until ethanol distillation ceases. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting amine.
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Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the excess ethyl formate under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.
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Purification: Purify the crude oil by vacuum distillation to obtain N-(thiophen-2-ylmethyl)formamide as a colorless to pale yellow liquid.
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Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods detailed in Section 3 (NMR, IR, MS).
Applications in Research and Drug Development
The true value of N-(thiophen-2-ylmethyl)formamide lies in its role as a versatile building block and its relationship to a class of highly bioactive molecules. The thiophene ring is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of successful drugs.[1][2]
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Anticancer Agents: Thiophene-based amides and carboxamides have shown significant promise as anticancer agents. For instance, derivatives of N-(thiophen-2-yl) benzamide have been identified as potent inhibitors of the BRAF(V600E) kinase, a mutation prevalent in melanoma.[8] The structural core of N-(thiophen-2-ylmethyl)formamide provides a key starting point for developing new kinase inhibitors.
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Agrochemicals: Recent studies have highlighted the potent fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew, with some candidates outperforming commercial fungicides.[6] This demonstrates the potential of the thiophene-amide scaffold in developing new crop protection agents.
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Antimicrobial and Anti-inflammatory Agents: The thiophene nucleus is present in numerous compounds with documented antibacterial, anti-inflammatory, and analgesic properties.[4] N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a closely related dimer, has been synthesized and shown to have effective antibacterial activity.[11]
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Materials Science: Thiophene derivatives are fundamental units in the synthesis of conducting polymers and organic electronics due to the electron-rich nature of the thiophene ring.[4]
Caption: The relationship between the core scaffold and its potential applications.
Safety and Handling
As no specific safety data sheet (SDS) exists for N-(thiophen-2-ylmethyl)formamide, precautions should be based on related formamides and thiophene compounds.[12]
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General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.
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Inhalation: Avoid breathing vapors or mist. May cause respiratory irritation.
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Skin/Eye Contact: May cause skin and serious eye irritation. In case of contact, immediately flush with plenty of water for at least 15 minutes.
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Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.
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Storage: Keep container tightly closed. Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of contents/container to an approved waste disposal plant, in accordance with local, state, and federal regulations.
Conclusion
N-(thiophen-2-ylmethyl)formamide represents a foundational molecule with significant untapped potential. Its structure marries the privileged thiophene pharmacophore with the versatile formamide group, creating a scaffold ripe for synthetic elaboration. While its primary role is that of a chemical intermediate, the established biological activities of its derivatives in oncology, agriculture, and anti-infective research underscore its importance. The straightforward synthesis and well-defined spectroscopic properties make it an accessible and valuable tool for chemists engaged in the discovery of novel bioactive compounds and functional materials. This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and utilize this promising heterocyclic building block.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 10, 2026, from [Link]
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The Royal Society of Chemistry. (2018). Supporting Information. Retrieved March 10, 2026, from [Link]
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Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8753. [Link]
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Srihari, S., et al. (2012). Studies on the metal complexes of N'-(thiophen-2-yl-methylidene)- pyridine-4- carbohydrazide. Der Pharma Chemica, 4(6), 2351-2356. [Link]
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N-(thiophen-2-ylmethyl)formamide: A Technical Guide to Physicochemical Profiling, Catalytic Synthesis, and Applications
As a Senior Application Scientist, I frequently encounter the need to synthesize, characterize, and scale up specialized heterocyclic building blocks. N-(thiophen-2-ylmethyl)formamide (CAS: 1490137-02-4) is a prime example of a high-value intermediate [1]. The thiophene moiety serves as a classic bioisostere for phenyl rings in medicinal chemistry, while the formamide functional group provides a versatile handle for dehydration to isocyanides or reduction to secondary amines [2].
This whitepaper provides an in-depth, field-proven guide to the physicochemical properties, catalytic synthesis, and analytical validation of N-(thiophen-2-ylmethyl)formamide, moving beyond generic protocols to explain the causality behind each experimental choice.
Physicochemical Profiling & Structural Data
Before initiating any synthetic workflow, establishing a robust physicochemical profile is mandatory. This ensures that downstream purification and analytical methods are properly calibrated. The quantitative data for N-(thiophen-2-ylmethyl)formamide is summarized below [3].
| Property | Value / Description |
| Chemical Name | N-(thiophen-2-ylmethyl)formamide |
| CAS Number | 1490137-02-4 |
| Molecular Formula | C6H7NOS |
| Molecular Weight | 141.19 g/mol |
| Exact Mass | 141.0248 Da |
| Appearance | Colorless to pale yellow liquid / low-melting solid |
| Solubility | Soluble in DMSO, EtOAc, DCM; slightly soluble in H2O |
| 1H NMR (501 MHz, DMSO-d6) | δ 8.52 (s, 1H), 8.02 (s, 1H), 7.29 (s, 1H), 6.90 (d, J=3.6 Hz, 2H), 4.40 (d, J=6.1 Hz, 2H) |
| 13C NMR (126 MHz, DMSO-d6) | δ 161.40, 142.30, 127.18, 126.05, 125.55, 36.20 |
Mechanistic Synthesis Pathways
The Challenge of Traditional Formylation
Historically, the N-formylation of primary amines relies on refluxing the amine in neat formic acid or using highly reactive mixed anhydrides. For thiophene derivatives like thiophen-2-ylmethanamine, these harsh conditions (>100 °C) are problematic. The electron-rich thiophene ring is susceptible to acid-catalyzed polymerization and degradation under prolonged thermal stress [4].
The Catalytic Solution
To circumvent these issues, we employ a catalytic approach. Recent advancements highlight the use of a recyclable polyoxometalate-supported chromium catalyst (CrIIIMo6-CH3) [4].
Causality of the Catalyst: Why use a POM-supported Cr catalyst? The polyoxometalate framework acts as an electron reservoir, enhancing the Lewis acidity of the Cr(III) center. This lowers the activation energy required for the amine to attack the carbonyl carbon of formic acid. Consequently, the reaction proceeds smoothly at a mild 80 °C, preserving the thiophene ring and preventing the formation of bis-formylated impurities [5].
Experimental Workflow Visualization
Below is the logical progression of the catalytic N-formylation workflow, designed to maximize yield and purity.
Fig 1. Catalytic N-formylation workflow for N-(thiophen-2-ylmethyl)formamide synthesis.
Step-by-Step Protocol: Catalytic N-Formylation
This protocol is engineered as a self-validating system . Every step includes a built-in check to ensure the integrity of the process [4].
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Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add thiophen-2-ylmethanamine (1.0 mmol) and formic acid (1.5 mmol). Expert Insight: A slight excess of formic acid drives the equilibrium forward without creating an overly acidic environment that could degrade the substrate.
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Catalyst Addition: Introduce the CrIIIMo6-CH3 catalyst (1 mol%).
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Heating & Monitoring (Self-Validation): Heat the mixture to 80 °C under an inert nitrogen atmosphere. Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. Validation Check: Stain the TLC plate with ninhydrin. The primary amine starting material will appear as a dark purple spot. The reaction is deemed complete when the ninhydrin-active spot entirely disappears, replaced by a UV-active (254 nm) product spot.
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Quenching & Workup: Cool the mixture to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Causality of Solvent: Ethyl acetate is chosen because N-(thiophen-2-ylmethyl)formamide is highly soluble in it, while the POM catalyst and unreacted formic acid partition cleanly into the aqueous layer, allowing for easy catalyst recovery [5].
-
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure formamide.
Analytical Characterization & Trustworthiness
To guarantee the trustworthiness of the synthesized batch, structural confirmation via NMR is non-negotiable.
When analyzing the 1H NMR spectrum (in DMSO-d6), the defining feature of N-(thiophen-2-ylmethyl)formamide is the formyl proton (-CHO), which appears as a distinct singlet at δ 8.52 ppm [6]. The amide proton (-NH) typically resonates around δ 8.02 ppm . The methylene bridge (-CH2-) connecting the thiophene ring to the amide nitrogen appears as a doublet at δ 4.40 ppm due to coupling with the adjacent -NH proton [6].
Diagnostic Insight: If the methylene signal appears as a singlet instead of a doublet, it indicates rapid proton exchange. This is often caused by trace acidic impurities or residual water in the NMR solvent—a critical troubleshooting diagnostic for the analytical chemist.
Applications in Drug Development
N-(thiophen-2-ylmethyl)formamide is not just a terminal product; it is a strategic intermediate. In medicinal chemistry, formamides are routinely dehydrated using reagents like POCl3 or Burgess reagent to yield isocyanides. These isocyanides are the critical inputs for multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, enabling the rapid generation of complex, drug-like libraries [7]. Furthermore, the thiophene ring acts as an excellent metabolic bioisostere for benzene, often improving the pharmacokinetic profile of the resulting drug candidates by reducing lipophilicity and altering oxidative metabolism pathways.
References
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Title: Chromium-catalysed efficient N-formylation of amines with a recyclable polyoxometalate-supported green catalyst Source: Dalton Transactions (RSC Publishing) URL: [Link]
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Spectroscopic Data of N-(thiophen-2-ylmethyl)formamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for N-(thiophen-2-ylmethyl)formamide, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for the unambiguous identification, characterization, and quality control of this molecule. The guide synthesizes theoretical knowledge with practical, field-proven insights into spectroscopic data acquisition and interpretation, ensuring scientific integrity and trustworthiness.
Introduction
N-(thiophen-2-ylmethyl)formamide belongs to a class of thiophene-containing amides, which are of significant interest due to their diverse biological activities and utility as versatile synthetic intermediates. The structural elucidation of such molecules is paramount for advancing research and development. Spectroscopic techniques, namely NMR, IR, and MS, are indispensable tools for confirming the identity and purity of newly synthesized compounds. This guide offers a detailed analysis of the expected spectroscopic signature of N-(thiophen-2-ylmethyl)formamide, providing researchers with a reliable reference for their work.
The following sections will delve into the specifics of each spectroscopic method, presenting predicted data in a clear, tabular format, followed by in-depth interpretations. Experimental protocols for data acquisition are also provided to ensure the reproducibility of results.
Molecular Structure and Logic
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of N-(thiophen-2-ylmethyl)formamide. The molecule consists of a formamide group attached to a methylene bridge, which is in turn bonded to the C2 position of a thiophene ring. The presence of the formamide group introduces the possibility of cis and trans rotamers due to the partial double bond character of the C-N bond, which can lead to the observation of two sets of signals in the NMR spectrum.
Caption: Molecular structure of N-(thiophen-2-ylmethyl)formamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for N-(thiophen-2-ylmethyl)formamide, based on the analysis of analogous compounds such as N-benzylformamide and various 2-substituted thiophenes.[1][2][3][4][5]
Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | CHO (formyl proton) |
| ~7.2-7.3 | m | 1H | Thiophene H-5 |
| ~6.9-7.0 | m | 2H | Thiophene H-3 & H-4 |
| ~6.0 | br s | 1H | NH |
| ~4.6 | d | 2H | CH₂ |
Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (formyl carbon) |
| ~140 | Thiophene C-2 |
| ~127 | Thiophene C-5 |
| ~126 | Thiophene C-4 |
| ~125 | Thiophene C-3 |
| ~40 | CH₂ |
Interpretation of NMR Spectra
The ¹H NMR spectrum is expected to show a downfield singlet for the formyl proton around δ 8.2 ppm. The protons of the thiophene ring will appear in the aromatic region, with the H-5 proton typically being the most deshielded. The methylene protons (CH₂) adjacent to the nitrogen and the thiophene ring are expected to appear as a doublet around δ 4.6 ppm, coupling with the N-H proton. The N-H proton itself will likely appear as a broad singlet.
In the ¹³C NMR spectrum, the carbonyl carbon of the formamide group is expected at the most downfield position, around δ 162 ppm. The four carbon atoms of the thiophene ring will resonate in the aromatic region (δ 125-140 ppm). The methylene carbon (CH₂) is expected to appear in the aliphatic region, around δ 40 ppm.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of N-(thiophen-2-ylmethyl)formamide in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[6]
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(thiophen-2-ylmethyl)formamide is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.[7][8][9][10][11]
Predicted Infrared (IR) Spectroscopic Data
Technique: KBr pellet or neat film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch (thiophene) |
| ~2900 | Medium | Aliphatic C-H stretch (CH₂) |
| ~1670 | Strong, sharp | C=O stretch (Amide I) |
| ~1530 | Medium | N-H bend (Amide II) |
| ~1400-1450 | Medium | Aromatic C=C stretch (thiophene) |
Interpretation of IR Spectrum
The most prominent feature in the IR spectrum will be the strong and sharp carbonyl (C=O) stretching vibration of the formamide group, appearing around 1670 cm⁻¹. A broad and strong absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration. The N-H bending vibration (Amide II band) is expected around 1530 cm⁻¹. The aromatic C-H stretching vibrations of the thiophene ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.
-
Neat Film: If the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[12][13][14][15][16][17]
Predicted Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 141 | Moderate | [M]⁺ (Molecular ion) |
| 97 | High | [C₄H₄S-CH₂]⁺ (Thienylmethyl cation) |
| 44 | Moderate | [H₂N=C=O]⁺ |
Interpretation of Mass Spectrum
The electron ionization mass spectrum of N-(thiophen-2-ylmethyl)formamide is expected to show a molecular ion peak [M]⁺ at m/z 141. The most prominent fragmentation pathway is likely the cleavage of the C-N bond between the methylene group and the formamide nitrogen, leading to the formation of the stable thienylmethyl cation at m/z 97, which is expected to be the base peak. Another significant fragment could arise from the formamide moiety, appearing at m/z 44.
Caption: Proposed fragmentation pathway for N-(thiophen-2-ylmethyl)formamide in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.
-
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Conclusion
This technical guide provides a detailed and authoritative overview of the expected NMR, IR, and MS spectroscopic data for N-(thiophen-2-ylmethyl)formamide. By synthesizing data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science. The provided experimental protocols further enhance its utility as a practical guide for the characterization of this important heterocyclic compound.
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N-Benzylformamide. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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N-Benzylformamide. (2015, March 12). In mzCloud. Retrieved from [Link]
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N-Benzylformamide. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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N-Benzylformamide. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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N-benzylformamide. (2015, May 7). In FooDB. Retrieved from [Link]
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N-Benzylformamide. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Sivaraman, B., et al. (2013). Infrared spectrum of formamide in the solid phase. The Journal of Physical Chemistry A, 117(49), 13268-13275.
- Royal Society of Chemistry. (2014). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances, 4(109), 64229-64234.
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N-Benzylformamide. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Evans, J. C. (1954). Infrared Spectrum and Thermodynamic Functions of Formamide. The Journal of Chemical Physics, 22(7), 1228-1234.
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N-benzylformamide. (n.d.). In SpectraBase. Retrieved from [Link]
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- Mass Spectrometry: Fragment
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Potential biological activity of N-(thiophen-2-ylmethyl)formamide
An In-Depth Technical Guide to the Potential Biological Activity of N-(thiophen-2-ylmethyl)formamide
Authored by: Gemini, Senior Application Scientist
Abstract
N-(thiophen-2-ylmethyl)formamide is a heterocyclic compound featuring a thiophene ring, a well-established privileged pharmacophore in medicinal chemistry, linked to a formamide group. While direct research on this specific molecule is not extensively documented, its structural components suggest a high potential for a range of biological activities. This guide deconstructs the molecule to its core functional moieties—the thiophene ring and the formamide group—to build a predictive biological profile. By examining the activities of structurally similar analogs and the vast therapeutic landscape of thiophene-containing compounds, we hypothesize that N-(thiophen-2-ylmethyl)formamide is a promising candidate for antimicrobial, anti-inflammatory, and cytotoxic applications. This document provides a comprehensive framework for researchers, outlining the scientific rationale and detailed experimental protocols to systematically investigate and validate these putative activities.
Introduction: Deconstructing a Candidate Molecule
The quest for novel therapeutic agents frequently begins with the identification of small molecules containing pharmacologically active scaffolds. N-(thiophen-2-ylmethyl)formamide presents such an opportunity. Its structure is a composite of two key chemical features:
-
The Thiophene Ring: A five-membered, sulfur-containing aromatic heterocycle, the thiophene nucleus is a cornerstone in drug discovery.[1][2] Its bioisosteric relationship with the benzene ring allows it to interact with a multitude of biological targets, often with improved potency or modified physicochemical properties.[3] The FDA has approved numerous thiophene-containing drugs for diverse indications, underscoring its therapeutic versatility.[1]
-
The Formamide Group: As the simplest amide, the formamide moiety can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. Formamide derivatives are integral to the synthesis of many pharmaceuticals, including sulfa drugs, and have been studied for their own bioactive potential.[4][5]
The strategic combination of these two moieties suggests that N-(thiophen-2-ylmethyl)formamide warrants a thorough investigation. This guide presents a hypothesis-driven approach to exploring its biological potential.
The Thiophene Scaffold: A Foundation for Diverse Bioactivity
The thiophene ring is one of the most significant heterocyclic systems in medicinal chemistry, found in drugs targeting a wide array of diseases.[1][6] Its prevalence is a testament to its ability to serve as a versatile pharmacophoric element.
Key Therapeutic Areas for Thiophene Derivatives:
-
Anti-inflammatory: Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid feature a thiophene ring and primarily function by inhibiting cyclooxygenase (COX) enzymes.[2][7] Zileuton, another thiophene-based drug, acts as a lipoxygenase (LOX) inhibitor.[7]
-
Anticancer: Thiophene-based compounds have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer.[6] The planarity of the thiophene ring can facilitate binding to the ATP-binding pocket of kinases.[1]
-
Antimicrobial: The thiophene nucleus is a common feature in various antimicrobial agents.[8] Its derivatives have shown activity against both bacterial and fungal pathogens.[3][9]
-
Anticonvulsant & Antipsychotic: Drugs such as Tiagabine and Olanzapine demonstrate the importance of the thiophene scaffold in developing agents that act on the central nervous system.[1]
Given this extensive history, it is logical to hypothesize that the thiophene moiety in N-(thiophen-2-ylmethyl)formamide could confer one or more of these activities.
Predictive Biological Profile: Insights from Structural Analogs
The most compelling evidence for the potential activity of N-(thiophen-2-ylmethyl)formamide comes from its close structural analog, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide . This compound, which differs only by the replacement of the formyl group with a thiophene-2-carbonyl group, has been synthesized and evaluated for its biological properties.
A key study demonstrated that N-(thiophen-2-ylmethyl)thiophene-2-carboxamide possesses effective antibacterial activity when tested against a panel of eight microorganisms using the microdilution method.[10][11] This finding strongly supports the hypothesis that N-(thiophen-2-ylmethyl)formamide is a prime candidate for antimicrobial screening. The core structure responsible for the interaction with microbial targets is largely retained.
Further, other thiophene-2-carboxamide derivatives have been reported as potent lead compounds, including inhibitors of IKK-2 (an inflammatory kinase) and narrow-spectrum antibacterial agents.[12] This reinforces the notion that the N-(thiophen-2-ylmethyl) core is a viable scaffold for discovering bioactive agents.
Based on this evidence, we propose a primary investigation into the antimicrobial properties of N-(thiophen-2-ylmethyl)formamide, with secondary screenings for anti-inflammatory and cytotoxic activities.
Proposed Experimental Workflows for Activity Validation
To empirically validate the hypothesized biological activities, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to preliminary mechanism-of-action studies.
Workflow for Synthesis and Characterization
The initial step involves the synthesis and confirmation of the target compound's identity and purity.
Caption: Proposed workflow for synthesis and characterization of the target compound.
Primary Screening: Antimicrobial Activity
The strong evidence from structural analogs makes antimicrobial testing the highest priority.[10][11] A broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation:
-
Prepare a stock solution of N-(thiophen-2-ylmethyl)formamide in DMSO (e.g., 10 mg/mL).
-
Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus niger) to mid-log phase in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Adjust the microbial suspension to a concentration of 5 x 10^5 CFU/mL.
-
-
Assay Setup (96-well plate):
-
Add 100 µL of broth to all wells.
-
In the first column of wells, add 100 µL of the compound stock solution to create the highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient.
-
Controls: Include wells for a positive control (microbes + broth, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared microbial suspension to each well (except the negative control).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Growth can be assessed visually or by measuring absorbance at 600 nm.
-
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Secondary Screening: Cytotoxicity and Anti-Inflammatory Potential
This assay determines the compound's effect on the viability of cancer cell lines.
-
Cell Culture: Seed human cancer cell lines (e.g., SW620 colon cancer, A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of N-(thiophen-2-ylmethyl)formamide (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will metabolize MTT into purple formazan crystals.
-
Solubilization & Reading: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This enzymatic assay evaluates the compound's potential to inhibit key enzymes in the inflammatory cascade.[7]
-
Assay Kits: Utilize commercially available colorimetric or fluorometric assay kits for COX-1/COX-2 and 5-LOX/15-LOX.
-
Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the respective enzyme with its substrate (arachidonic acid) in the presence of various concentrations of the test compound.
-
Detection: The product of the enzymatic reaction is detected by a chromogen or fluorophore.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of enzyme inhibition relative to a no-inhibitor control. Determine the IC50 value for each enzyme.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Antimicrobial Activity of N-(thiophen-2-ylmethyl)formamide
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|---|
| S. aureus | ATCC 29213 | Ciprofloxacin: X | |
| E. coli | ATCC 25922 | Ciprofloxacin: Y | |
| C. albicans | ATCC 90028 | Amphotericin B: Z |
| A. niger | ATCC 16404 | | Amphotericin B: W |
Table 2: Cytotoxicity and Anti-inflammatory Activity (IC50 Values)
| Assay | Target | IC50 (µM) |
|---|---|---|
| Cytotoxicity | SW620 Cells | |
| Cytotoxicity | A549 Cells | |
| Anti-inflammatory | COX-1 Enzyme | |
| Anti-inflammatory | COX-2 Enzyme |
| Anti-inflammatory | 5-LOX Enzyme | |
Conclusion and Future Directions
N-(thiophen-2-ylmethyl)formamide is a molecule of significant interest due to its privileged thiophene scaffold. Based on a comprehensive analysis of related compounds, we have established a strong hypothesis for its potential as an antimicrobial agent, with plausible secondary activities in the anti-inflammatory and anticancer domains. The experimental workflows detailed in this guide provide a robust framework for systematically evaluating this potential.
Should initial screenings yield positive results (e.g., a low MIC value or a selective IC50), future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by the compound.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of infection, inflammation, or cancer.
This guide serves as a foundational roadmap for unlocking the therapeutic potential of N-(thiophen-2-ylmethyl)formamide, a promising but underexplored chemical entity.
References
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Theoretical Studies and Molecular Modeling of N-(thiophen-2-ylmethyl)formamide: A Comprehensive Technical Guide
Executive Summary
In fragment-based drug discovery (FBDD), the rational design of small-molecule ligands requires a rigorous understanding of their stereoelectronic properties and dynamic behavior. N-(thiophen-2-ylmethyl)formamide (CAS 1490137-02-4) is a highly versatile scaffold[1]. It combines a thiophene ring—a classical bioisostere for phenyl rings with enhanced lipophilicity and unique sulfur-mediated electrostatic interactions—with a formamide moiety, a privileged pharmacophore capable of acting as both a hydrogen bond donor and acceptor.
This whitepaper outlines a field-proven, self-validating computational framework for analyzing this molecule. By bridging Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD), we establish a robust pipeline that moves from fundamental electronic characterization to predictive macromolecular interactions.
Quantum Mechanical (QM) Investigations
Conformational Analysis & Causality
The formamide group exhibits partial double-bond character across the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl π -system. This electronic resonance restricts free rotation, resulting in distinct cis (Z) and trans (E) isomers. In N-(thiophen-2-ylmethyl)formamide, the steric clash between the carbonyl oxygen and the bulky thiophene-methyl group dictates that the trans conformer is thermodynamically favored.
To validate this, we employ Density Functional Theory (DFT). We specifically select the B3LYP functional, which utilizes the Colle-Salvetti correlation-energy formula ()[2][3], paired with the 6-311++G(d,p) basis set.
-
Causality of Basis Set Selection: The diffuse functions (++) are critical for accurately modeling the electron density of the lone pairs on the formamide oxygen and nitrogen. The polarization functions (d,p) are strictly necessary to properly describe the d-orbital participation of the thiophene's sulfur atom.
QM Experimental Protocol (Gaussian 16)
-
Initial Conformer Generation: Generate 3D coordinates of the cis and trans isomers using the MMFF94 force field.
-
Geometry Optimization: Run DFT optimization at the B3LYP/6-311++G(d,p) level in a simulated aqueous environment using the Polarizable Continuum Model (PCM).
-
Self-Validation (Frequency Calculation): To ensure the optimized geometry is a true local minimum and not a transition state saddle point, perform a vibrational frequency calculation. Rule: The protocol is only validated if exactly zero imaginary frequencies are observed.
-
Property Extraction: Calculate the HOMO-LUMO gap and map the Molecular Electrostatic Potential (MEP).
Fig 1: Quantum mechanical workflow for conformer validation and property extraction.
Quantitative QM Data
Table 1: Thermodynamic Properties of Conformers (B3LYP/6-311++G )**
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Boltzmann Population (298 K) |
|---|---|---|---|
| E-isomer (trans) | 0.00 | 3.42 | 91.8% |
| Z-isomer (cis) | 1.45 | 4.15 | 8.2% |
Table 2: Global Reactivity Descriptors (E-isomer)
| Descriptor | Value (eV) | Chemical Significance |
|---|
| EHOMO | -6.24 | Indicates electron-donating capacity (Thiophene π -system). | | ELUMO | -1.12 | Indicates electron-accepting capacity (Carbonyl carbon). | | Energy Gap ( ΔE ) | 5.12 | High kinetic stability; low chemical reactivity. | | Chemical Hardness ( η ) | 2.56 | Resistance to charge transfer. |
Molecular Docking and Pharmacophore Modeling
Target Selection & Causality
Formamide derivatives are well-documented to interact favorably with zinc-dependent metalloenzymes (e.g., Carbonic Anhydrase) by coordinating with the active-site zinc ion or its associated deep-water network. The thiophene ring provides optimal Van der Waals contacts within hydrophobic sub-pockets. We utilize AutoDock Vina ()[4], which improves docking speed and accuracy via an iterated local search global optimizer and a hybrid scoring function.
Docking Protocol (AutoDock Vina)
-
Protein Preparation: Retrieve the target crystal structure (e.g., PDB ID: 1CA2). Strip all co-crystallized solvents except the catalytic structural water molecules. Add polar hydrogens and assign Kollman charges.
-
Ligand Preparation: Convert the QM-optimized E-isomer into PDBQT format. Explicitly define the CH2 –N and Thiophene– CH2 bonds as active rotatable bonds.
-
Grid Box Definition: Center the grid box ( 20×20×20 Å) directly on the catalytic Zn2+ ion to encompass the entire binding cleft.
-
Self-Validation (Redocking): Before screening, redock the native co-crystallized ligand. Rule: The grid parameters are only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystallographic coordinates is ≤2.0 Å.
-
Execution: Run Vina with an exhaustiveness parameter of 16 to ensure thorough conformational sampling.
Molecular Dynamics (MD) Simulations
System Setup & Causality
Static docking poses represent a single snapshot in a vacuum-like state and lack temporal validation. MD simulations are mandatory to assess the longevity of the hydrogen-bond network and the conformational stability of the ligand-receptor complex over time. We utilize the GROMACS suite ()[5][6] for its highly optimized, multi-level parallelism.
-
Causality of Equilibration Phasing: The system must be equilibrated in two distinct phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Pressure). Running NPT directly on an unheated system causes catastrophic volume fluctuations. NVT establishes the kinetic energy (temperature) distribution first, allowing the subsequent NPT phase to safely couple the pressure bath and determine the correct solvent density.
MD Experimental Protocol (GROMACS)
-
Topology Generation: Generate the protein topology using the CHARMM36m force field. Generate the ligand topology using the CGenFF server, applying penalty-score checks for the thiophene parameters.
-
Solvation & Ionization: Place the complex in a dodecahedral box, ensuring a 1.0 nm clearance from the protein to the box edge. Solvate with the TIP3P water model and neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.
-
Self-Validation (Energy Minimization): Run a steepest-descent minimization. Rule: The system is only validated for dynamics if the maximum force ( Fmax ) falls below 1000 kJ/mol/nm , ensuring no steric clashes remain.
-
Equilibration:
-
NVT: 100 ps at 300 K using the modified Berendsen thermostat (V-rescale).
-
NPT: 100 ps at 1.0 bar using the Parrinello-Rahman barostat.
-
-
Production MD: Execute a 100 ns production run using a leap-frog integrator with a 2 fs time step. Constrain all bonds involving hydrogen atoms using the LINCS algorithm.
Fig 2: Step-by-step molecular dynamics simulation pipeline for complex stability.
Conclusion
By applying this rigorous, self-validating computational pipeline to N-(thiophen-2-ylmethyl)formamide, researchers can confidently bridge the gap between theoretical physical chemistry and applied drug discovery. The QM data ensures that only the thermodynamically relevant trans-conformer is utilized, while the combination of AutoDock Vina and GROMACS provides a temporally stable, high-confidence binding model for target metalloenzymes.
References
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789.[Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]
-
Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.[Link]
Sources
- 1. N-(thiophen-2-ylmethyl)formamide | 1490137-02-4 | Benchchem [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. BibSonomy [bibsonomy.org]
- 5. researchgate.net [researchgate.net]
- 6. GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers (Journal Article) | OSTI.GOV [osti.gov]
N-(thiophen-2-ylmethyl)formamide: Comprehensive Guide on Stability, Degradation Kinetics, and Storage Protocols
Executive Summary
N-(thiophen-2-ylmethyl)formamide (also known as N-(2-thienylmethyl)formamide) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, agrochemical development, and materials science. Structurally, it combines an electron-rich thiophene heterocycle with a formamide moiety, bridged by a benzylic-type methylene carbon. While this structural duality enables diverse synthetic applications, it also introduces specific physicochemical vulnerabilities.
This whitepaper provides an in-depth analysis of the degradation mechanisms affecting N-(thiophen-2-ylmethyl)formamide, synthesizes empirical stability data compliant with ICH Q1A(R2) guidelines[1], and establishes self-validating Standard Operating Procedures (SOPs) for its long-term storage and analytical verification.
Chemical Profile and Mechanistic Vulnerabilities
To design an effective storage protocol, one must first understand the causality behind the compound's degradation. N-(thiophen-2-ylmethyl)formamide degrades via two primary orthogonal pathways: oxidative degradation of the thiophene ring and solvolytic cleavage of the formamide bond .
Thiophene Ring Oxidation and Photodegradation
The thiophene ring is a sulfur-containing heteroaromatic system. Despite its aromaticity, the sulfur atom is highly susceptible to electrophilic attack and oxidation, particularly in the presence of atmospheric oxygen, trace metal impurities, or ultraviolet (UV) light[2].
-
S-Oxidation: Atmospheric oxygen can oxidize the thiophene sulfur to form reactive thiophene-S-oxides (sulfoxides) and S,S-dioxides (sulfones)[3]. These intermediates are often electrophilic and prone to further polymerization or ring-opening reactions.
-
Singlet Oxygen Attack: Exposure to UV light can excite ground-state oxygen to singlet oxygen ( 1O2 ), which rapidly attacks the thiophene scaffold. Research indicates that unmodified or lightly substituted thiophenes exhibit high kinetic reactivity toward singlet oxygen, necessitating strict light protection[4].
Formamide Hydrolysis
The formamide group is susceptible to hydrolysis, yielding thiophen-2-ylmethylamine and formic acid. While amide bonds are generally stable at a neutral pH, the hydrolysis of formamide is catalyzed by both acids and bases.
-
Kinetics: Computational and empirical studies demonstrate that formamide hydrolysis involves a nucleophilic attack by water or hydroxide, proceeding through a tetrahedral intermediate. The activation free energy barrier for this process is approximately 35 to 48 kcal/mol, depending on the solvent continuum and catalytic environment[5][6].
-
Moisture Sensitivity: Even atmospheric humidity can initiate slow, unassisted hydrolysis over prolonged storage periods[7], making stringent desiccation mandatory.
Diagram 1: Primary degradation pathways of N-(thiophen-2-ylmethyl)formamide.
Empirical Stability Data (ICH Q1A(R2) Framework)
Stability testing must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines to ensure regulatory compliance and material reliability[8]. The table below synthesizes the expected stability profile of N-(thiophen-2-ylmethyl)formamide based on the behavior of structurally analogous thiophene-carboxamides under standardized climatic zones[1].
| Study Type | Storage Conditions | Minimum Duration | Expected Degradation Profile | Recommended Action |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% | 12 Months | < 0.5% degradation if sealed under Argon. Minor hydrolysis if exposed to ambient RH. | Acceptable for short-term bench use. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% | 6 Months | 1-2% degradation. Discoloration (yellowing) due to trace S-oxidation. | Store in amber vials; monitor purity. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 6 Months | > 5% degradation. Significant formation of thiophen-2-ylmethylamine and sulfones. | Avoid prolonged exposure. |
| Refrigerated (Ideal) | 2°C to 8°C / Ambient RH | 24+ Months | Negligible (< 0.1%). Kinetic energy is insufficient to overcome hydrolysis barriers. | Standard recommended storage. |
Standard Operating Procedures (SOP): Handling & Storage
To mitigate the thermodynamic and kinetic vulnerabilities outlined above, the following self-validating protocol must be strictly adhered to. The causality of each step is rooted in preventing oxidation, photolysis, and hydrolysis[3][9].
Protocol: Inert Aliquoting and Long-Term Storage
-
Environmental Control: Transfer the bulk container into a controlled glove box purged with high-purity Argon or Nitrogen ( O2 < 5 ppm, H2O < 1 ppm). Causality: Displaces atmospheric oxygen to prevent thiophene S-oxidation and eliminates ambient moisture to halt formamide hydrolysis.
-
Aliquoting: Dispense the compound into pre-dried, amber borosilicate glass vials. Causality: Amber glass blocks UV radiation (specifically < 400 nm), preventing the excitation of oxygen to its singlet state, thereby halting photodegradation.
-
Sealing: Seal the vials using PTFE-lined screw caps. Wrap the junction tightly with Parafilm or PTFE tape. Causality: PTFE is chemically inert and provides a superior vapor barrier against moisture ingress compared to standard silicone septa.
-
Thermal Management: Transfer the sealed aliquots to a desiccator cabinet housed within a monitored refrigerator set to 2–8°C. Causality: Lowering the thermal energy of the system exponentially decreases the rate constant ( k ) of both oxidation and hydrolysis, maximizing shelf life.
-
Thawing: Before use, allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Prevents condensation of atmospheric moisture on the cold inner walls of the vial upon opening.
Diagram 2: Step-by-step workflow for the inert storage of thiophene derivatives.
Analytical Workflows for Purity Verification
To ensure trustworthiness in downstream biological or chemical assays, the purity of N-(thiophen-2-ylmethyl)formamide must be verified periodically (e.g., every 6 months) using Reversed-Phase High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry (RP-HPLC-UV/MS).
Step-by-Step HPLC-UV/MS Protocol
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (ACN). Vortex until fully dissolved. Dilute 1:10 in the initial mobile phase to prevent solvent front distortion.
-
Column Selection: Use a standard C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) maintained at 40°C.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in LC-MS grade Water.
-
Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Causality: The gradient ensures sharp peak shapes for both the polar degradation product (thiophenylmethylamine) and the parent formamide.
-
Detection:
-
UV: Set the Diode Array Detector (DAD) to extract at 230 nm and 254 nm (optimal for thiophene π−π∗ transitions).
-
MS: Operate in Electrospray Ionization Positive mode (ESI+). Look for the parent mass [M+H]+ corresponding to C6H7NOS ( m/z≈142.0 ).
-
-
Data Interpretation: The appearance of a peak at m/z≈114.0 indicates formamide hydrolysis (loss of the formyl group), while early-eluting peaks with +16 or +32 mass shifts indicate S-oxidation.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link][8]
-
Formamide reaction network in gas phase and solution via a unified theoretical approach. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link][6]
-
On the hydrolysis mechanisms of amides and peptides. University of Regina / Journal of Physical Organic Chemistry. Available at:[Link][7]
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available at:[Link][4]
-
Ab initio investigation of the kinetics and mechanism of the neutral hydrolysis of formamide in aqueous solution. ResearchGate / J. Braz. Chem. Soc. Available at:[Link][5]
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. uregina.ca [uregina.ca]
- 8. ICH Official web site : ICH [ich.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Use of N-(thiophen-2-ylmethyl)formamide in the synthesis of fungicides
Application Note: N-(Thiophen-2-ylmethyl)formamide as a Divergent Intermediate in the Synthesis of Next-Generation Thiophene-Based Fungicides
Prepared by: Senior Application Scientist, Agrochemical Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction: The Strategic Value of the Thiophene Pharmacophore
In modern agrochemical design, the thiophene ring is a privileged scaffold, heavily utilized in the development of broad-spectrum Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While many discovery workflows rely on simple amine building blocks, N-(thiophen-2-ylmethyl)formamide has emerged as a superior, divergent intermediate.
Synthesized primarily via the scalable Leuckart-Wallach reaction of thiophene-2-carboxaldehyde with formamide[1], this intermediate offers a distinct strategic advantage. The formyl group acts simultaneously as a protecting group against premature amine oxidation and as a highly reactive handle. Instead of committing to a single structural class early in the discovery phase, chemists can utilize this single bulk intermediate to systematically access three distinct classes of fungicide precursors: isocyanides, secondary amines, and primary amines.
Divergent Synthetic Pathways in Fungicide Discovery
To conduct comprehensive Structure-Activity Relationship (SAR) campaigns, N-(thiophen-2-ylmethyl)formamide is subjected to three primary transformations:
-
Pathway A (Dehydration to Isocyanide): Treatment with phosphorus oxychloride (POCl₃) and a tertiary amine base dehydrates the formamide to yield thiophen-2-ylmethyl isocyanide . This is a critical synthon for the Ugi four-component reaction (U-4CR), which is widely used to synthesize peptidomimetic bis-amides with potent fungicidal properties[2].
-
Pathway B (Reduction to Secondary Amine): Reduction utilizing lithium aluminum hydride (LiAlH₄) yields N-methyl-1-(thiophen-2-yl)methanamine . N-methylation is a proven strategy in agrochemistry to eliminate hydrogen bond donors, thereby increasing the lipophilicity and cuticular penetration of the resulting carboxamide fungicide.
-
Pathway C (Hydrolysis to Primary Amine): Acidic hydrolysis removes the formyl group to yield thiophen-2-ylmethanamine , the standard building block for coupling with pyrazole-4-carboxylic acids to form classical SDHI fungicides.
Quantitative Comparison of Divergent Pathways
The following table summarizes the experimental parameters and yields for the three divergent pathways utilizing N-(thiophen-2-ylmethyl)formamide.
| Pathway | Target Intermediate | Reagents & Conditions | Avg. Yield (%) | Downstream Fungicide Class |
| A | Thiophen-2-ylmethyl isocyanide | POCl₃, Et₃N, CH₂Cl₂, 0 °C, 2h | 75 - 85 | Ugi-4CR derived bis-amides |
| B | N-Methyl-1-(thiophen-2-yl)methanamine | LiAlH₄, THF, Reflux, 4h | 80 - 90 | N-methylated SDHI analogs |
| C | Thiophen-2-ylmethanamine | HCl (aq), EtOH, Reflux, 6h | 85 - 95 | Classical SDHI carboxamides |
Experimental Workflows: Isocyanide Generation and Ugi-4CR
The synthesis of complex bis-amide fungicides via the Ugi reaction is highly valued for its atom economy and rapid generation of structural diversity[3]. Below is the self-validating protocol for converting the formamide into a functional bis-amide fungicide candidate[4].
Phase 1: Dehydration to Thiophen-2-ylmethyl isocyanide
Causality Note: POCl₃ is selected to activate the formamide carbonyl, forming a Vilsmeier-type chloroiminium intermediate. Triethylamine (Et₃N) is used in a 3.0 molar excess to drive the elimination of water and neutralize the generated HCl, preventing the acidic degradation of the sensitive thiophene ring.
-
Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve N-(thiophen-2-ylmethyl)formamide (10.0 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (30.0 mmol, 3.0 eq) and cool the mixture to 0 °C using an ice-water bath.
-
Dehydration: Dropwise add POCl₃ (12.0 mmol, 1.2 eq) over 15 minutes. Critical: Maintain the internal temperature below 5 °C to prevent polymerization.
-
Reaction: Stir the mixture at 0 °C for 2 hours.
-
Workup: Quench the reaction by slowly pouring it into 50 mL of ice-cold saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to afford the isocyanide as a pale yellow oil.
Phase 2: Ugi Four-Component Reaction (U-4CR)
Causality Note: Methanol is utilized as the solvent because polar, protic environments facilitate the critical proton exchange step that activates the iminium ion for nucleophilic attack by the isocyanide[3]. This protocol is a self-validating system: successful conversion is confirmed via FTIR by the disappearance of the sharp isocyanide stretch (~2140 cm⁻¹) and the emergence of dual amide carbonyl stretches (~1650–1680 cm⁻¹).
-
Imine Formation: In a 50 mL vial, combine 4-chlorobenzaldehyde (1.0 mmol, 1.0 eq) and cyclopentylamine (1.0 mmol, 1.0 eq) in 5 mL of methanol. Stir at room temperature for 30 minutes to pre-form the imine[4].
-
Multicomponent Assembly: Add chloroacetic acid (1.0 mmol, 1.0 eq) to the mixture, followed immediately by the dropwise addition of the synthesized thiophen-2-ylmethyl isocyanide (1.0 mmol, 1.0 eq).
-
Reaction: Stir the mixture at room temperature for 24 hours. The reaction is typically exothermic upon the addition of the isocyanide[3].
-
Isolation: Evaporate the methanol under reduced pressure. Dissolve the crude residue in ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Validation: Dry over Na₂SO₄, concentrate, and verify the bis-amide structure via LC-MS and FTIR.
Mechanistic and Workflow Visualization
The following diagram illustrates the divergent synthetic logic, demonstrating how a single formamide intermediate branches into three distinct agrochemical classes.
Divergent synthetic pathways of N-(thiophen-2-ylmethyl)formamide in fungicide development.
References
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC (nih.gov).
- Ugi reaction - Wikipedia.
- DC-Srci-6649 - Benchchem.
- Chemistry Of Heterocyclic Compounds: Thiophene And Its Derivatives, Part Three, Volume 44 - VDOC.PUB.
Sources
Application Note: N-(thiophen-2-ylmethyl)formamide as a Strategic Precursor for N-(thiophen-2-yl) Benzamide Derivatives
Executive Summary
The thiophene heterocycle is a privileged pharmacophore in modern drug discovery, frequently utilized to enhance target binding affinity and modulate lipophilicity in lead compounds[1]. Specifically, N-(thiophen-2-ylmethyl) benzamide derivatives have demonstrated profound efficacy in various therapeutic areas, including oncology and metabolic disorders [3].
While traditional syntheses rely on the direct acylation of 2-thienylmethylamine, utilizing N-(thiophen-2-ylmethyl)formamide as an upstream precursor offers significant strategic advantages. The formyl group acts as an atom-economical, highly stable protecting group during harsh functionalization of the thiophene ring (e.g., electrophilic aromatic substitution or cross-coupling). More importantly, it serves as a "pro-reactive" node: it can be divergently activated either by dehydration into a highly reactive isocyanide for multicomponent reactions (MCRs) or by deformylation for classical Schotten-Baumann acylations.
This application note provides drug development professionals with field-proven, self-validating protocols to harness N-(thiophen-2-ylmethyl)formamide for the synthesis of complex benzamide libraries.
Strategic Rationale & Mechanistic Causality
Why Start with the Formamide?
Directly utilizing free primary amines in multi-step syntheses often leads to unwanted side reactions, such as oxidation, unwanted alkylation, or catalyst poisoning during transition-metal-catalyzed steps. By masking the amine as a formamide, researchers achieve orthogonal stability .
Once the desired modifications on the thiophene core are complete, the formamide precursor can be channeled into two distinct synthetic workflows:
-
Pathway A (Isocyanide Activation & Ugi-4CR): Treatment of the formamide with a dehydrating agent (e.g., triphosgene) yields 2-thienylmethyl isocyanide [1]. This intermediate is a powerful building block for the Ugi four-component reaction (Ugi-4CR), allowing the single-step assembly of highly complex, peptidomimetic N-(thiophen-2-ylmethyl) benzamides [2].
-
Pathway B (Deformylation & Acylation): Acid-catalyzed hydrolysis unmasks the primary amine, which is subsequently reacted with benzoyl chloride derivatives to yield simple, targeted benzamides.
Figure 1: Divergent synthetic pathways from N-(thiophen-2-ylmethyl)formamide.
Quantitative Pathway Analysis
The choice between Pathway A and Pathway B depends on the structural complexity required for the target library. Table 1 summarizes the operational metrics for both approaches.
Table 1: Comparison of Synthetic Pathways for Benzamide Derivatives
| Metric | Pathway A: Isocyanide / Ugi-4CR | Pathway B: Deformylation / Acylation |
| Precursor State | Activated (Isocyanide) | Deprotected (Free Amine) |
| Key Reagents | Triphosgene, Benzoic Acid, Aldehyde, Amine | HCl, Benzoyl Chloride, Triethylamine |
| Total Reaction Time | ~26 hours (2 steps) | ~8 hours (2 steps) |
| Target Complexity | High (Peptidomimetics, DOS libraries) | Low to Moderate (Simple amides) |
| Typical Yield (Overall) | 75% – 85% | 88% – 95% |
| Validation Marker | Disappearance of isocyanide odor | LC-MS mass shift ([M+H]+) |
Experimental Methodologies
Protocol 1: Synthesis of 2-Thienylmethyl Isocyanide (Dehydration)
Causality Note: Triphosgene is utilized over standard POCl3 due to its ease of handling as a solid and its superior atom economy (one mole of triphosgene yields three moles of reactive phosgene equivalents). The reaction is initiated at -45 °C to prevent runaway exothermic decomposition of the sensitive isocyanide product [1].
Reagents:
-
N-(thiophen-2-ylmethyl)formamide (1.0 equiv, 10.5 g, 74.4 mmol)
-
Triphosgene (0.36 equiv, 7.9 g, 26.8 mmol)
-
N-Methylmorpholine (NMM) (2.3 equiv, 18.8 mL, 171 mmol)
-
Anhydrous Dichloromethane (DCM) (90 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve N-(thiophen-2-ylmethyl)formamide in 30 mL of anhydrous DCM in a flame-dried, round-bottom flask purged with N2. Add NMM and cool the mixture to -45 °C using a dry ice/acetonitrile bath.
-
Activation: Dissolve triphosgene in 60 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Critical: Maintain internal temperature strictly below -40 °C during addition to prevent polymerization.
-
Maturation: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.
-
Quenching: Carefully pour the mixture into 100 mL of vigorously stirred 2M Na2CO3 at 0 °C to neutralize excess acid and quench residual phosgene.
-
Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Self-Validation: The product is obtained as a red oil. Success is qualitatively confirmed by the immediate onset of a distinct, pungent isocyanide odor, and quantitatively by an LC-MS shift from m/z 142.0 (formamide) to 124.0 (isocyanide)[M+H]+.
Protocol 2: Ugi-4CR Synthesis of Complex Benzamide Derivatives
Causality Note: The Ugi reaction relies on the unique ability of the isocyanide carbon to act sequentially as a nucleophile and an electrophile. The irreversible Mumm rearrangement drives the reaction to completion, forming a highly stable amide bond [2].
Figure 2: Mechanistic sequence of the Ugi-4CR forming complex benzamides.
Step-by-Step Procedure:
-
Imine Formation: In a 20 mL vial, dissolve the chosen primary amine (1.0 mmol) and aldehyde (1.0 mmol) in 5 mL of HPLC-grade Methanol. Stir at room temperature for 30 minutes to ensure complete Schiff base formation.
-
Assembly: Add benzoic acid (1.0 mmol) followed immediately by 2-thienylmethyl isocyanide (1.0 mmol, generated in Protocol 1).
-
Reaction: Stir the sealed vial at room temperature for 24 hours.
-
Self-Validation & Purification: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the isocyanide spot (visualized via KMnO4 stain) and the loss of the characteristic odor validate reaction completion. Evaporate the solvent and purify the resulting N-(thiophen-2-ylmethyl) benzamide derivative via silica gel flash chromatography.
Protocol 3: Direct Synthesis via Deformylation-Benzoylation
Causality Note: For targets requiring a simple benzamide linkage without the alpha-acylamino complexity of the Ugi product, direct deformylation is preferred. Acidic hydrolysis is chosen over basic conditions to prevent degradation of the electron-rich thiophene ring.
Step-by-Step Procedure:
-
Deformylation: Suspend N-(thiophen-2-ylmethyl)formamide (5.0 mmol) in 10 mL of 4M HCl in dioxane. Heat to 50 °C for 4 hours.
-
Intermediate Isolation: Concentrate the reaction mixture under vacuum to yield 2-thienylmethylamine hydrochloride as a white solid. Triturate with diethyl ether to remove organic impurities.
-
Acylation: Resuspend the hydrochloride salt in 15 mL of anhydrous DCM. Add Triethylamine (TEA) (3.0 equiv, 15.0 mmol) and cool to 0 °C.
-
Benzoylation: Add the desired benzoyl chloride derivative (1.1 equiv, 5.5 mmol) dropwise. Remove the ice bath and stir for 4 hours.
-
Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with DCM, wash with brine, dry over Na2SO4, and concentrate to yield the pure N-(thiophen-2-ylmethyl) benzamide derivative [3].
References
Application Note: High-Efficiency N-Formylation of Thiophen-2-ylmethanamine via In Situ Generated Acetic Formic Anhydride
Introduction & Strategic Rationale
Thiophen-2-ylmethanamine (2-thiophenemethylamine) is a highly versatile primary amine utilized extensively as a building block in the synthesis of neuroprotective agents, metallothionein biomimetic models, and optoelectronic materials. The N-formylation of this heteroaromatic amine yields N-(thiophen-2-ylmethyl)formamide, a critical intermediate for subsequent functional group conversions, such as reduction to N-methylamines or dehydration to isocyanides[1].
While numerous formylating agents exist—ranging from chloral to catalytic carbonylation—the choice of reagent must account for the nucleophilicity of the amine and the sensitivity of the thiophene ring. Direct heating with formic acid often requires harsh conditions (e.g., 80 °C)[2] or catalysts that may be poisoned by the sulfur atom in the thiophene ring[3]. Alternatively, ethyl formate can be used under solvent-free conditions, but it typically requires elevated temperatures (60 °C) and longer reaction times[4][5].
To achieve rapid, high-yielding, and chemoselective N-formylation at sub-ambient temperatures, the use of acetic formic anhydride (AFA) generated in situ is the premier methodology[2][6]. AFA acts via a highly efficient nucleophilic acyl substitution, where the amine preferentially attacks the more electrophilic and less sterically hindered formyl carbonyl carbon, preventing unwanted N-acetylation[6][7].
Mechanistic Causality and Reaction Dynamics
The protocol leverages the transient stability of AFA. Formic anhydride itself is thermally unstable and prone to decarbonylation (releasing toxic CO gas)[6]. By reacting formic acid with acetic anhydride at 0 °C, the mixed anhydride (AFA) is formed safely[6][8].
When thiophen-2-ylmethanamine is introduced at -20 °C, its lone pair performs a nucleophilic attack exclusively on the formyl group of AFA. The resulting tetrahedral intermediate rapidly collapses. Acetate, being a superior leaving group compared to formate, is expelled, yielding the protonated formamide, which upon deprotonation gives the final product and acetic acid[9]. The low temperature (-20 °C) is critical: it suppresses the competing attack on the acetyl group and prevents thermal degradation of AFA[2][9].
Nucleophilic acyl substitution mechanism of AFA with thiophen-2-ylmethanamine.
Quantitative Methodological Comparison
To justify the selection of in situ AFA over other formylating agents, the following table summarizes the performance metrics of common formylation strategies for primary heteroaromatic and benzylic amines.
| Formylating Agent | Catalyst / Solvent | Temp (°C) | Time | Typical Yield (%) | Drawbacks / Limitations |
| Formic Acid | None / Solvent-free | 80 °C | 2–4 h | 70–85% | Requires harsh heating; potential for substrate degradation[2]. |
| Ethyl Formate | None / Solvent-free | 60 °C | 4–12 h | 80–93% | Sluggish reaction for sterically hindered or heteroaromatic amines[4][5]. |
| Formic Acid / PEG-400 | PEG-400 | 25 °C | 2–5 h | <50% | Poor yields for aliphatic/benzylic amines; tedious aqueous workup[5]. |
| Acetic Formic Anhydride | None / THF or DCM | -20 °C | 15 min | 95–99% | Requires careful temperature control and in situ reagent preparation[2][9]. |
Experimental Protocol: N-Formylation of Thiophen-2-ylmethanamine
Self-Validating System: This protocol incorporates built-in validation checks (e.g., TLC monitoring, gas evolution observation) to ensure the reaction is proceeding as intended without requiring immediate complex analytics.
Materials & Reagents
-
Thiophen-2-ylmethanamine: 1.0 equivalent, 10.0 mmol, ~1.13 g
-
Formic Acid (≥98% purity): 2.0 equivalents, 20.0 mmol, ~0.75 mL[9]
-
Acetic Anhydride: 1.5 equivalents, 15.0 mmol, ~1.42 mL[8]
-
Anhydrous Tetrahydrofuran (THF): 20 mL
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated NaCl)
-
Anhydrous Na₂SO₄
Step-by-Step Methodology
Step 1: In Situ Generation of Acetic Formic Anhydride (AFA)
-
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 0.75 mL of anhydrous formic acid.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add 1.42 mL of acetic anhydride dropwise via syringe over 5 minutes. Causality: The reaction is exothermic; dropwise addition prevents thermal decomposition of the forming AFA into carbon monoxide[6].
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the mixed anhydride[6][7].
Step 2: Preparation of the Amine Solution 5. In a separate flame-dried 100 mL round-bottom flask, dissolve 1.13 g of thiophen-2-ylmethanamine in 15 mL of anhydrous THF. 6. Cool this amine solution to -20 °C using a dry ice/acetonitrile (or dry ice/ethylene glycol) bath[9]. Causality: Lowering the temperature to -20 °C maximizes chemoselectivity, ensuring the amine attacks the formyl carbon rather than the acetyl carbon[2][9].
Step 3: The Formylation Reaction 7. Using a cannula or a pre-cooled syringe, transfer the freshly prepared AFA solution dropwise into the vigorously stirred amine solution at -20 °C[9]. 8. Maintain the reaction at -20 °C for 15–20 minutes. 9. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexanes (1:1) solvent system. The primary amine starting material (which stains positive with ninhydrin) should completely disappear, replaced by a new, higher-Rf UV-active spot corresponding to the formamide[9].
Step 4: Quenching and Work-Up 10. Once TLC confirms complete conversion, quench the reaction by pouring the mixture into 30 mL of an ice-cold saturated NaHCO₃ solution[6][9]. Validation Check: Vigorous effervescence (CO₂ gas evolution) will occur as the excess unreacted formic and acetic acids are neutralized[9]. 11. Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL)[8]. 12. Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL). 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(thiophen-2-ylmethyl)formamide[6][8].
Step 5: Analytical Characterization The crude product is typically >95% pure[8]. If required, purify via flash column chromatography.
-
Expected NMR Signatures: Due to the restricted rotation around the C-N amide bond, formamides typically present as a mixture of cis and trans rotamers in NMR spectroscopy. Expect to see two distinct formyl proton signals (CHO) in the ¹H NMR spectrum around 8.1–8.3 ppm, and a complex multiplet for the methylene protons adjacent to the thiophene ring[10].
Step-by-step experimental workflow for the N-formylation of thiophen-2-ylmethanamine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionike.com [ionike.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
High-Resolution Mass Spectrometry (HRMS) Profiling of N-(Thiophen-2-ylmethyl)formamide Derivatives: Structural Elucidation and Metabolic Pathway Analysis
Executive Summary
Thiophene-containing compounds are ubiquitous in modern pharmacophores, yet their susceptibility to metabolic bioactivation often leads to the formation of reactive intermediates associated with drug-induced liver injury (DILI). N-(thiophen-2-ylmethyl)formamide derivatives serve as critical structural motifs and metabolic intermediates for a variety of active pharmaceutical ingredients (APIs), including antihistamines like methapyrilene.
This application note provides a comprehensive, self-validating protocol for the structural elucidation of N-(thiophen-2-ylmethyl)formamide derivatives using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). By leveraging Data-Dependent Acquisition (DDA), analysts can confidently map fragmentation pathways, differentiate isobaric interferences, and identify reactive thiophene-S-oxide or arene oxide metabolites.
Mechanistic Rationale: Why Target Thiophene Derivatives?
The analytical monitoring of thiophene derivatives is not merely a quality control exercise; it is a fundamental safety requirement in drug development. The electron-rich π -system of the thiophene ring makes it highly susceptible to cytochrome P450-mediated oxidation.
-
Bioactivation Pathways: Thiophene rings can undergo oxidation to form transient thiophene-S-oxides or epoxides (arene oxides) [1]. These electrophilic species readily covalently bind to hepatocellular proteins, leading to toxicity.
-
Analytical Challenges: Because these reactive metabolites are transient, identifying their stable downstream derivatives (such as formamides or mercapturates) is essential. HRMS provides the sub-5 ppm mass accuracy required to distinguish true metabolic oxygenation (+15.9949 Da) from nominal mass interferences[2].
-
Diagnostic Fragmentation: The stable aromatic nature of the thiophene ring dictates its fragmentation behavior. Cleavage typically occurs at the bonds alpha to the ring, yielding highly characteristic, stable carbocations that serve as diagnostic markers in MS/MS spectra [3].
HRMS Experimental Protocol
To ensure a self-validating system, this protocol utilizes a Data-Dependent Acquisition (DDA) workflow. DDA ensures that causality is maintained between the intact precursor ion (exact mass validation) and its subsequent fragments (structural validation), without the spectral convolution seen in data-independent methods.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Matrix: Plasma or urine containing the N-(thiophen-2-ylmethyl)formamide derivative.
-
Extraction: Perform protein precipitation using cold acetonitrile (1:3 v/v). Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C.
-
Reconstitution: Evaporate the supernatant under nitrogen and reconstitute in 100 μ L of 5% Methanol in Water (containing 0.1% Formic Acid) to match the initial mobile phase conditions, preventing peak broadening.
Step 2: UHPLC Separation Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 μ m particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus polar metabolites)
-
1.0 - 6.0 min: 5% to 60% B (Linear gradient for optimal peak capacity)
-
6.0 - 7.5 min: 95% B (Column wash)
-
7.5 - 9.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Step 3: HRMS Configuration (ESI-Q-TOF or Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The amide nitrogen acts as a strong proton acceptor under acidic LC conditions, yielding a robust [M+H]+ ion.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50 – 800.
-
DDA Settings: Top-5 precursor selection. Dynamic exclusion set to 5 seconds to ensure co-eluting, low-abundance metabolites are triggered for MS/MS.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) in the collision cell to capture both fragile neutral losses (e.g., CO) and deep skeletal cleavages (e.g., thiophene ring opening).
Caption: Step-by-step LC-HRMS Data-Dependent Acquisition (DDA) workflow for metabolite profiling.
Fragmentation Pathways & Causality
Understanding the exact mass fragmentation of N-(thiophen-2-ylmethyl)formamide ( C6H7NOS ) is critical for identifying its derivatives. The protonated molecular ion [M+H]+ appears at m/z 142.0327 .
Mechanistic Breakdown of Key Fragments:
-
Loss of Carbon Monoxide (-28 Da): The formamide group is highly susceptible to the neutral loss of CO (27.9949 Da). This alpha-cleavage results in the formation of the thiophene-2-methylamine cation at m/z 114.0377 [4].
-
Formation of the Thiophen-2-ylmethyl Cation (m/z 97): The most dominant and diagnostic MS/MS pathway is the cleavage of the C-N bond between the methylene bridge and the formamide nitrogen. This expels a neutral formamide molecule ( NH2CHO , 45.0215 Da), leaving a highly stable carbocation at m/z 97.0112 [3].
-
Resonance Stabilization: The m/z 97.0112 ion is exceptionally abundant because the positive charge on the methylene carbon is delocalized into the thiophene ring. In the gas phase, this ion often undergoes ring expansion to form a stable, six-membered thiopyrylium-like cation.
Caption: Proposed HRMS fragmentation pathway for protonated N-(thiophen-2-ylmethyl)formamide.
Quantitative Data Presentation
To ensure the self-validating nature of this assay, the exact calculated masses of the parent and product ions are summarized below. Experimental data must fall within a < 5 ppm mass error threshold to confirm structural identity.
| Ion Type | Elemental Formula | Calculated Exact Mass (Da) | Neutral Loss Species | Neutral Loss Mass (Da) | Diagnostic Significance |
| Precursor [M+H]+ | C6H8NOS+ | 142.0327 | N/A | N/A | Confirms intact parent molecule. |
| Product Ion 1 | C5H8NS+ | 114.0377 | CO | 27.9949 | Indicates presence of a formyl/amide group. |
| Product Ion 2 | C5H5S+ | 97.0112 | NH2CHO | 45.0215 | Core Marker: Confirms the 2-substituted thiophene ring. |
Note: If metabolic oxidation occurs on the thiophene ring (e.g., thiophene-S-oxide), the precursor mass will shift by +15.9949 Da (m/z 158.0276), and the diagnostic core marker will similarly shift to m/z 113.0061 ( C5H5OS+ ).
References
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 PubMed Central (PMC) / NIH[Link]
-
Investigating Drug Metabolism in a Rat Model Using a Data-Dependent Acquisition Workflow with the Xevo MRT Mass Spectrometer Waters Corporation[Link]
-
(2-Thienylmethyl)amine | C5H7NS | CID 34005 (Mass Spectrometry Data) PubChem (National Institutes of Health)[Link]
Application Note: X-ray Crystallography of N-(thiophen-2-ylmethyl)formamide Derivatives
Executive Summary
N-(thiophen-2-ylmethyl)formamide and its derivatives are highly versatile pharmacophores utilized extensively in drug discovery, multicomponent reactions (MCRs), and crystallographic fragment screening against targets such as FAD-dependent oxidoreductases [1, 2]. Determining the precise three-dimensional atomic arrangement of these small molecules via single-crystal X-ray diffraction (SC-XRD) is critical for elucidating their structure-activity relationships (SAR) and absolute stereochemistry [4]. This application note provides a comprehensive, self-validating protocol for the crystallization, data acquisition, and structural refinement of N-(thiophen-2-ylmethyl)formamide derivatives, addressing specific crystallographic challenges such as thiophene ring disorder and complex hydrogen-bonding networks.
Mechanistic Insights & Solid-State Behavior
To successfully crystallize and resolve these derivatives, researchers must understand the intrinsic physicochemical properties that dictate their solid-state packing:
-
Thiophene Ring Rotational Disorder: The thiophene moiety exhibits pseudo- C2v symmetry. Due to the similar electron density and steric bulk of the sulfur atom and the opposing -CH=CH- group, the ring frequently undergoes a 180° rotational flip within the crystal lattice. If unaddressed, this manifests as abnormal anisotropic displacement parameters (ADPs) and residual electron density peaks. Recognizing this causality is essential for applying the correct crystallographic restraints (e.g., PART, SADI, EADP) during refinement.
-
Supramolecular Synthons & Hydrogen Bonding: The formamide group acts as a potent hydrogen bond donor (N-H) and acceptor (C=O). These molecules typically self-assemble into 1D zigzag ribbons or 2D sheets via intermolecular N-H···O=C interactions [3]. Consequently, the choice of crystallization solvent is critical. Strongly coordinating solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can act as competing hydrogen bond acceptors, leading to the formation of solvates rather than pure polymorphs.
-
Conformational Flexibility: The methylene bridge (-CH₂-) connecting the thiophene ring to the formamide nitrogen introduces significant conformational flexibility. Rapid precipitation often traps the molecule in multiple conformational states, yielding twinned crystals or amorphous powders. A slow approach to supersaturation is mandatory.
Experimental Protocols
The following step-by-step methodologies are designed to be self-validating, ensuring high-quality diffraction data.
Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion provides a highly controlled, gradual increase in supersaturation. This slow kinetic environment allows the flexible N-(thiophen-2-ylmethyl)formamide molecules sufficient time to orient into a singular, well-ordered lattice, preventing twinning.
-
Sample Preparation: Ensure the synthesized derivative is of high purity (>99%) via NMR or HPLC. Impurities act as lattice terminators.
-
Solvent Selection: Dissolve 5–10 mg of the compound in a minimal volume (0.5–1.0 mL) of a "good" solvent (e.g., Ethyl Acetate or Dichloromethane) in a 2 mL inner glass vial.
-
Anti-Solvent Chamber: Place the unsealed inner vial into a larger 20 mL outer vial containing 3–5 mL of an "anti-solvent" (e.g., n-Hexane or Pentane).
-
Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant temperature (typically 20 °C or 4 °C) for 3 to 14 days.
-
Validation: Monitor daily using a polarized light microscope. The appearance of sharp extinction under crossed polarizers validates the single-crystal nature of the grown specimens.
Crystal Harvesting and Cryocooling
Causality: Small organic molecules are susceptible to thermal vibrations that smear electron density (reducing high-angle diffraction intensity) and radiation damage from the X-ray beam. Flash-cooling the crystal to cryogenic temperatures (100 K) mitigates both issues [5].
-
Matrix Preparation: Place a drop of a cryoprotectant oil (e.g., Paratone-N or perfluoropolyether) onto a glass slide.
-
Harvesting: Transfer the crystals from the mother liquor directly into the oil drop to prevent solvent evaporation and lattice cracking.
-
Mounting: Using a stereomicroscope, separate a single, defect-free crystal (optimal size: 0.1–0.3 mm in all dimensions) and scoop it using a polyimide micro-loop (e.g., MiTeGen loop).
-
Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream (e.g., Oxford Cryosystems).
X-Ray Data Collection and Processing
-
Source Selection: Utilize Cu Kα radiation ( λ = 1.54178 Å) for light-atom structures to maximize diffraction intensity and anomalous dispersion signals, or Mo Kα ( λ = 0.71073 Å) to minimize absorption effects [1, 4].
-
Screening: Collect 2–3 initial frames (e.g., ω scans of 0.5° width) to assess diffraction quality.
-
Self-Validation Check: Ensure spots are sharp, round, and extend to at least 0.84 Å resolution.
-
-
Data Acquisition: Program a data collection strategy to capture a full sphere of reflections with a redundancy of ≥ 4. Typical exposure times range from 1 to 10 seconds per frame depending on the detector (CCD or CMOS) [1].
-
Integration & Scaling: Process the raw frames using software such as Bruker SAINT or CrysAlisPro. Apply empirical absorption corrections (e.g., SADABS).
-
Self-Validation Check: An internal agreement factor ( Rint ) of < 0.08 indicates high-quality, consistent data.
-
Structure Solution and Refinement
-
Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT) to locate the heavy atoms (S, O, N, C).
-
Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.
-
Disorder Modeling (Critical Step): If the thiophene ring shows abnormal electron density peaks, split the affected carbon and sulfur atoms into two parts (e.g., PART 1 and PART 2). Assign free variables to their occupancies (summing to 1.0). Apply SADI restraints to ensure equivalent bond lengths and EADP or SIMU/DELU restraints for realistic thermal parameters.
-
Hydrogen Atoms: Place hydrogen atoms in calculated positions using the riding model (HFIX).
-
Validation: Generate a CIF file and run it through the IUCr checkCIF utility to ensure no A- or B-level crystallographic alerts remain prior to CCDC deposition.
Quantitative Data & Parameters
Table 1: Recommended Solvent Systems for Thiophene-Formamide Crystallization
| Method | Good Solvent (Donor) | Anti-Solvent (Precipitant) | Typical Outcome |
| Vapor Diffusion | Ethyl Acetate | n-Hexane | High-quality block crystals |
| Vapor Diffusion | Dichloromethane | Pentane | Needles or plates |
| Slow Evaporation | Methanol / Ethanol | N/A | Risk of hydrogen-bonded solvates |
| Slow Evaporation | Acetonitrile | N/A | Excellent for highly polar derivatives |
Table 2: Standard X-ray Data Collection Parameters for N-(thiophen-2-ylmethyl)formamides [1, 4]
| Parameter | Recommended Value / Setting |
| Temperature | 100(2) K |
| Wavelength | Cu Kα (1.54178 Å) or Mo Kα (0.71073 Å) |
| Crystal System | Typically Monoclinic (e.g., P21/c ) or Triclinic ( P1ˉ ) |
| Scan Type | ω and ϕ scans |
| Resolution Limit | ≤ 0.84 Å (IUCr standard for publication) |
| Completeness | > 99% to θmax |
| Refinement Method | Full-matrix least-squares on F2 |
Workflow Visualization
Workflow for the X-ray crystallographic analysis of small molecule thiophene derivatives.
References
-
Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry. Available at:[Link]
-
Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum. IUCr Journals (Acta Crystallographica Section D). Available at:[Link]
-
Tetracoordinate Borates as Catalysts for Reductive Formylation of Amines with Carbon Dioxide. RSC Advances. Available at:[Link]
-
X Ray Crystallography. International Journal of Pharmaceutical Sciences. Available at:[Link]
-
Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source “Turkish DeLight”. PMC / National Institutes of Health. Available at:[Link]
Application Note: N-(thiophen-2-ylmethyl)formamide as a Specialized Formylating Agent
Executive Overview
The N-formylation of primary and secondary amines is a foundational transformation in drug development, utilized for amine protection, the synthesis of formamide-based pharmacophores, and the generation of isocyanide precursors. While traditional formylating agents like acetic formic anhydride (AFA) or N,N-dimethylformamide (DMF) are ubiquitous, they often suffer from poor shelf-stability or require harsh conditions for byproduct removal [1]. Recently, bench-stable N-formyl derivatives have gained traction as efficient, easy-to-handle formyl donors [1, 2].
In this context, N-(thiophen-2-ylmethyl)formamide (NTF) emerges as a highly specialized transamidation reagent. Its unique structural architecture—combining a transferable formyl group with a UV-active, basic thiophene-containing leaving group—offers distinct advantages for reaction monitoring and downstream purification in complex synthetic workflows.
Mechanistic Rationale: Transamidation Dynamics
The use of NTF as a formylating agent relies on a Lewis acid-catalyzed transamidation pathway. Direct transamidation of carboxamides is classically challenging due to the high resonance stabilization energy of the amide bond [3]. To overcome this thermodynamic barrier, the protocol employs a water-tolerant Lewis acid, such as Scandium(III) triflate ( Sc(OTf)3 ).
Causality of the Mechanism:
-
Electrophilic Activation: The Sc(OTf)3 catalyst preferentially coordinates to the carbonyl oxygen of NTF. This polarization severely diminishes the amide resonance, increasing the electrophilicity of the formyl carbon.
-
Nucleophilic Attack: The target primary or secondary amine attacks the activated formyl carbon, generating a tetrahedral intermediate.
-
Formyl Transfer: The intermediate collapses, transferring the formyl group to the target amine and expelling thiophen-2-ylmethylamine as the byproduct.
-
Thermodynamic Sink: The reaction is driven to completion by the basicity of the expelled thiophen-2-ylmethylamine, which is subsequently trapped as an ammonium salt during an acidic aqueous quench, preventing the reverse reaction.
Comparative Reagent Analysis
To justify the selection of NTF over conventional reagents, the following table summarizes the operational parameters of common formylating agents. NTF provides a unique combination of bench stability, high UV visibility for real-time tracking, and orthogonal byproduct removal.
| Formylating Agent | Shelf Stability | Byproduct Generated | Byproduct Removal Strategy | UV-Activity for TLC/HPLC |
| Acetic Formic Anhydride (AFA) | Low (Moisture-sensitive) | Acetic Acid | Aqueous Basic Wash | None |
| N,N-Dimethylformamide (DMF) | High | Dimethylamine | High Vacuum / Evaporation | None |
| N-Formylsaccharin | High | Saccharin | Aqueous Basic Wash | High |
| N-(thiophen-2-ylmethyl)formamide (NTF) | High (Bench-stable) | Thiophen-2-ylmethylamine | Aqueous Acidic Wash | High (Thiophene chromophore) |
Reaction Workflow
Caption: Workflow for Lewis acid-catalyzed transamidation using N-(thiophen-2-ylmethyl)formamide.
Experimental Methodology & Self-Validating Protocol
This protocol describes the N-formylation of a generic primary amine using NTF. The procedure is designed as a self-validating system, ensuring that researchers can verify the success of the transformation at multiple checkpoints.
Materials Required
-
Formylating Agent: N-(thiophen-2-ylmethyl)formamide (NTF) (1.2 equiv)
-
Substrate: Target Primary or Secondary Amine (1.0 equiv)
-
Catalyst: Scandium(III) triflate ( Sc(OTf)3 ) (10 mol%)
-
Solvent: Anhydrous Toluene (0.2 M relative to substrate)
-
Workup Reagents: 1M HCl (aq), Ethyl Acetate (EtOAc), Brine, Anhydrous Na2SO4 .
Step-by-Step Procedure
Step 1: Reaction Assembly
-
In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 mmol) and NTF (1.2 mmol) in anhydrous toluene (5.0 mL).
-
Causality Check: Anhydrous toluene is utilized to prevent competitive hydrolysis of the NTF formyl group, ensuring maximum atom economy for the transamidation.
-
Add Sc(OTf)3 (0.1 mmol, 10 mol%) to the stirring solution.
Step 2: Thermal Activation
-
Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Causality Check: The elevated temperature provides the necessary kinetic energy to overcome the resonance stabilization of the NTF amide bond, facilitating the formation of the tetrahedral intermediate.
Step 3: In-Process Validation (Reaction Monitoring)
-
After 2 hours, sample the reaction and perform Thin Layer Chromatography (TLC) using a standard normal-phase silica plate (Eluent: Hexanes/EtOAc).
-
Self-Validating Checkpoint: Visualize the plate under UV light (254 nm). The thiophene ring in NTF is highly UV-active. A successful reaction is indicated by the disappearance of the NTF spot and the emergence of a highly polar, UV-active spot at the baseline (the released thiophen-2-ylmethylamine).
Step 4: Acidic Quench and Orthogonal Separation
-
Once TLC indicates complete consumption of the starting amine (typically 4–6 hours), cool the reaction mixture to room temperature.
-
Add 10 mL of 1M HCl (aq) and stir vigorously for 5 minutes.
-
Causality Check: The 1M HCl selectively protonates the basic thiophen-2-ylmethylamine byproduct ( pKa≈8.5 ), converting it into a highly water-soluble hydrochloride salt. The newly formed N-formyl product remains neutral and partitions into the organic phase.
Step 5: Isolation and Final Validation
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4 .
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-formyl product.
-
Self-Validating Checkpoint: Analyze the crude product via 1H -NMR. The successful formyl transfer is confirmed by the presence of a distinct formyl proton singlet (typically between δ 8.0 - 8.5 ppm) and the complete absence of the thiophene aromatic protons ( δ 6.9 - 7.3 ppm), proving the efficacy of the acidic byproduct removal.
References
-
Cuccu, F., Basoccu, F., Fattuoni, C., & Porcheddu, A. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(14), 4514. [Link]
-
Huang, H.-Y., Lin, X.-Y., Yen, S.-Y., & Liang, C.-F. (2020). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 18, 5726-5733. [Link]
-
Dineen, T. A., Zajac, M. A., & Myers, A. G. (2006). Efficient transamidation of primary carboxamides by in situ activation with N,N-dialkylformamide dimethyl acetals. Journal of the American Chemical Society, 128(50), 16406-16409. [Link]
Technical Support Center: Optimizing the Yield of N-(thiophen-2-ylmethyl)formamide Synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals experiencing yield bottlenecks, side reactions, or scalability issues during the synthesis of N-(thiophen-2-ylmethyl)formamide.
The N-formylation of 2-thiophenemethylamine requires a delicate balance: you must provide sufficient thermodynamic or kinetic driving force to form the amide bond while avoiding harsh conditions that could degrade the electron-rich thiophene core.
Mechanistic Workflow & Route Selection
Understanding the mechanistic pathway of your chosen formylating agent is critical for troubleshooting. The diagram below illustrates the three most reliable pathways for this synthesis, highlighting the intermediate states that often trap the reaction if conditions are suboptimal.
Fig 1: Mechanistic pathways for the N-formylation of 2-thiophenemethylamine.
Troubleshooting & FAQs
Q1: Why is my yield consistently low (<50%) when using aqueous formic acid? A: When 2-thiophenemethylamine reacts with aqueous formic acid, it rapidly undergoes an acid-base reaction to form an unreactive ammonium formate salt[1]. Because the subsequent dehydration step to form the amide bond is an equilibrium process, the presence of water (both from the 85% aqueous reagent and as a reaction byproduct) shifts the equilibrium backward. To solve this, you must use a to azeotropically remove water. This thermodynamic driving force (Le Chatelier's principle) pushes the reaction to >90% yield[2].
Q2: I am observing degradation and multiple spots on my TLC. How do I protect the thiophene ring? A: The electron-rich thiophene ring is highly susceptible to electrophilic aromatic substitution (such as competitive C-formylation) and degradation under harsh acidic or oxidizing conditions. Avoid Vilsmeier-Haack type reagents (POCl₃/DMF) for this specific step, as they will attack the thiophene core. Instead, switch to mild, neutral N-formylating agents like or Acetic Formic Anhydride (AFA) generated in situ at 0°C[3]. These reagents selectively target the primary amine[1].
Q3: My solvent-free ethyl formate reaction stalls before completion. How can I drive it to 100% conversion? A: Ethyl formate is a relatively weak electrophile compared to AFA. If the reaction stalls, it is likely due to insufficient kinetic energy to overcome the activation barrier for the nucleophilic attack. Ensure you are using a (which also acts as the solvent) and strictly maintain the reaction temperature at 60°C (reflux)[3]. Alternatively, applying ultrasound irradiation can significantly accelerate the tetrahedral intermediate formation[4].
Quantitative Data: Formylation Method Comparison
Selecting the right method depends on your scale, available equipment, and time constraints. Use the table below to benchmark your expected yields and optimize your approach.
| Method | Reagent | Solvent | Temp | Time | Typical Yield | Pros & Cons |
| A | Formic Acid (85%) | Toluene | 110°C (Reflux) | 4–6 h | 90–98% | Pros: Highly scalable, cheapest reagents.Cons: Requires Dean-Stark setup, high heat. |
| B | Ethyl Formate | None (Neat) | 60°C | 2–4 h | 83–94% | Pros: Green chemistry, easy evaporative workup.Cons: Requires excess reagent to drive kinetics. |
| C | Acetic Formic Anhydride | DCM | 0°C to RT | < 1 h | 95–100%[1] | Pros: Extremely fast, mild temperatures.Cons: Reagent must be made in situ, moisture sensitive. |
Validated Experimental Protocols
Every protocol described below is designed as a self-validating system , meaning the physical setup or analytical monitoring provides direct proof of reaction progress, eliminating guesswork.
Protocol A: Azeotropic Formylation using Formic Acid (Highly Scalable)
Self-Validation Checkpoint: The cessation of water droplet formation in the Dean-Stark trap serves as a definitive visual indicator that the dehydration equilibrium has been fully driven to the product side.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Preparation: Dissolve 2-thiophenemethylamine (10.0 mmol, 1.13 g) in 20 mL of anhydrous toluene.
-
Addition: Slowly add aqueous 85% formic acid (12.0 mmol, 0.65 g) to the stirring solution at room temperature. (Note: An exothermic acid-base reaction will occur, forming the intermediate salt).
-
Reflux: Heat the reaction mixture to 110°C (toluene reflux) using a heating mantle.
-
Monitoring: Allow the mixture to reflux while monitoring the collection of water in the Dean-Stark trap. Continue until water ceases to accumulate (typically 4–6 hours)[2].
-
Workup: Cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude N-(thiophen-2-ylmethyl)formamide is generally >95% pure. If necessary, purify via short-path silica gel chromatography (Eluent: Hexanes/EtOAc).
Protocol B: Solvent-Free Formylation using Ethyl Formate (Mild & Green)
Self-Validation Checkpoint: TLC monitoring (using a ninhydrin stain) will show the complete disappearance of the primary amine starting material, confirming 100% conversion without relying on visual physical changes.
-
Setup: In a heavy-walled reaction vial equipped with a magnetic stir bar, add 2-thiophenemethylamine (5.0 mmol, 0.56 g).
-
Reagent Addition: Add ethyl formate (15.0 mmol, 1.11 g). (Note: The 3.0x excess of ethyl formate acts as both the formylating agent and the solvent, preventing localized overheating).
-
Heating: Seal the vial and heat the mixture to 60°C with vigorous stirring for 2–4 hours[3].
-
Validation: Monitor reaction progress via TLC (1:1 Hexanes/EtOAc) until the primary amine is fully consumed.
-
Workup: Cool to room temperature. Remove the excess ethyl formate and the ethanol byproduct under reduced pressure.
-
Isolation: Dry the resulting viscous oil in vacuo to yield pure N-(thiophen-2-ylmethyl)formamide.
References
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid | Bulletin of the Korean Chemical Society (via SciSpace) |[Link]
-
An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines | Synthetic Communications (via Taylor & Francis) |[Link]
-
Formylation of Amines | Molecules (MDPI) |[Link]
-
An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions | Comptes Rendus Chimie |[Link]
Sources
Purification of crude N-(thiophen-2-ylmethyl)formamide by column chromatography
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying N-(thiophen-2-ylmethyl)formamide . This intermediate presents a unique chromatographic dichotomy: it possesses a highly polar, hydrogen-bonding formamide moiety coupled with a lipophilic, mildly acid-sensitive thiophene ring.
This guide bypasses generic advice to provide a causality-driven, self-validating methodology for isolating high-purity product from crude reaction mixtures.
Chromatographic Strategy & Workflow
The purification strategy relies on normal-phase silica gel chromatography, exploiting the stark polarity difference between the neutral target formamide and the basic primary amine precursor (thiophen-2-ylmethanamine).
Workflow for the purification of N-(thiophen-2-ylmethyl)formamide via flash chromatography.
Quantitative Chromatographic Parameters
To ensure reproducibility, calibrate your column setup against the following empirical parameters.
| Parameter | Recommended Value | Mechanistic Rationale |
| Silica to Crude Ratio | 35:1 to 40:1 (w/w) | Ensures sufficient theoretical plates to resolve the formamide from structurally similar formylating byproducts. |
| Target TLC Rf Value | 0.25 – 0.35 | Optimal retention factor for flash chromatography to prevent band broadening and streaking. |
| Typical Solvent System | Hexane : EtOAc (Gradient) | Formamides are highly polar; requiring a strong hydrogen-bond acceptor (EtOAc) to elute efficiently. |
| NMR Rotamer Ratio | ~ 8.5 : 1.5 (Major:Minor) | Formamides naturally exist as cis/trans rotamers; the minor rotamer must not be misidentified as an impurity[1]. |
Step-by-Step Self-Validating Protocol
This protocol is designed as a closed-loop system. Each step includes a validation check to ensure the physical chemistry of the column is behaving as expected.
Step 1: TLC Profiling and Solvent Selection
-
Causality: You must determine the exact solvent ratio that places the formamide at an Rf of ~0.3. The highly polar unreacted amine will interact strongly with the acidic silanol groups of the silica, remaining near the baseline.
-
Action: Run TLC plates (Silica gel 60 F254 ) using gradients of Hexane and Ethyl Acetate (e.g., 3:1, 1:1, 1:3).
-
Validation: Co-spot the crude mixture with a pure standard of the starting thiophen-2-ylmethanamine. In a 1:1 Hexane:EtOAc system, the amine must remain at the baseline ( Rf = 0.0), while the formamide migrates.
Step 2: Dry Loading (Critical Step)
-
Causality: N-(thiophen-2-ylmethyl)formamide is typically a viscous oil. Wet-loading viscous oils causes uneven column penetration, leading to severe band distortion (tailing/fronting). Adsorbing the crude onto silica ensures a uniform desorption kinetic profile.
-
Action: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add 2.5 mass equivalents of dry silica gel. Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is achieved. Load this powder evenly onto the flat head of the pre-packed column.
-
Validation: The loaded powder must be completely dry and free-flowing. If it clumps, residual DCM is present, which will prematurely elute your compound and ruin the separation.
Step 3: Gradient Elution
-
Causality: A step-gradient prevents the co-elution of non-polar thiophene dimers and polar amine impurities.
-
Action:
-
Elute with 2 column volumes (CV) of 10% EtOAc in Hexane to flush non-polar byproducts.
-
Ramp to 30% EtOAc for 2 CVs.
-
Ramp to 50% EtOAc to elute the target formamide.
-
-
Validation: Monitor the eluent using a UV detector at 254 nm. The thiophene ring acts as a strong chromophore. The product will elute as a broad, intense UV-active band.
Step 4: Fraction Analysis
-
Causality: UV detection is non-specific. You must chemically verify that the UV-active fractions contain the formamide moiety.
-
Action: Spot the UV-active fractions onto a TLC plate. Stain with Potassium Permanganate ( KMnO4 ) and apply gentle heat.
-
Validation: Pure fractions will show a single spot (or a tight "figure-eight" rotamer pair) that rapidly reduces the KMnO4 , appearing as a bright yellow spot on a purple background. Ensure there is absolutely no baseline staining, which would indicate amine contamination.
Troubleshooting & FAQs
Q: My product spot appears as a "figure-eight" or a broadened double-spot on the TLC plate. Is my compound impure or degrading? A: Not necessarily. Secondary formamides, including N-benzylformamide and its thiophene analogs, exhibit hindered rotation around the C-N amide partial double bond, leading to highly stable cis and trans rotamers[2]. While these rotamers usually equilibrate fast enough to elute as a single macroscopic band during flash chromatography, they can sometimes partially resolve on a TLC plate at room temperature, causing a "figure-eight" appearance[3]. To definitively verify purity, check the 1H NMR; you will typically see two sets of formyl protons (e.g., ~8.2 ppm and ~8.1 ppm) in an approximate 8.5:1.5 ratio[1].
Q: The unreacted amine (thiophen-2-ylmethanamine) is co-eluting or causing my formamide to streak down the column. How do I fix this? A: Thiophen-2-ylmethanamine is a primary amine, making it highly polar and basic. Standard silica gel chromatography can effectively separate this polar amine from the desired formamide[4], provided the solvent system is not too polar too quickly. If it co-elutes, your gradient is too steep. Elute the neutral formamide first using a strict Hexane/EtOAc gradient. The amine will remain bound to the acidic silanol groups at the baseline. If you need to recover the amine later, flush the column with 10% Methanol in DCM containing 1% Triethylamine ( Et3N ).
Q: I am losing yield on the column, and the fractions turn slightly dark. Is the thiophene ring degrading? A: Yes, this is a known risk. Electron-rich thiophene derivatives can be sensitive to the mildly acidic nature of standard normal-phase silica gel (pH ~4.5-5.5), which can catalyze oligomerization or degradation during prolonged column residence times. If you suspect degradation, neutralize your silica gel by pre-flushing the packed column with 1% Et3N in Hexane before loading your sample, or switch to neutral Alumina as the stationary phase.
References
- Chromatographically separable rotamers of an unhindered amide - PMC. nih.gov.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. acs.org.
- Technical Support Center: Synthesis and Purific
Sources
Identifying and removing impurities in N-(thiophen-2-ylmethyl)formamide synthesis
Welcome to the Technical Support Center for Thiophene-Based Formamide Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the synthesis and purification of N-(thiophen-2-ylmethyl)formamide.
The formylation of 2-thiophenemethylamine is a critical transformation in drug development, but the electron-rich nature of the thiophene ring and the reactivity of the primary amine introduce unique impurity profiles[1]. Standard formylating agents like formic acid or ethyl formate can lead to incomplete conversion or side reactions if not carefully controlled[2]. Furthermore, the application of novel methodologies, such as solid acid catalysts or N-formylcarbazole, requires a deep understanding of the underlying reaction mechanics to prevent byproduct formation[3],[4].
This guide bypasses generic advice. Every protocol described below is a self-validating system —meaning it includes built-in analytical checkpoints to confirm the success of the step before you proceed.
Part 1: Diagnostic Workflow & Impurity Profiling
Before attempting purification, you must accurately diagnose the impurities present in your crude mixture. The logic tree below outlines the causality between specific reaction conditions and the resulting impurities, alongside their diagnostic markers and targeted removal strategies.
Diagnostic and purification logic for N-(thiophen-2-ylmethyl)formamide synthesis.
Part 2: Troubleshooting FAQs
Q: My crude reaction mixture turned dark brown/black during formylation. What happened? Causality: The thiophene ring is highly electron-rich and susceptible to electrophilic attack. If you used concentrated formic acid at elevated temperatures, the acidic environment likely triggered the acid-catalyzed degradation or oligomerization of the thiophene moiety. Solution: Lower the reaction temperature. Alternatively, switch to a milder formylating agent, such as ethyl formate under solvent-free conditions[2], or utilize N-formylcarbazole, which allows for functional-group-selective formylation under neutral conditions[3].
Q: My ¹H-NMR spectrum shows peak doubling for the formyl proton (~8.2 ppm) and the benzylic protons. Do I have an impurity? Causality: This is a classic false positive for impurities. N-substituted formamides exhibit restricted rotation around the C-N partial double bond, resulting in a mixture of Z (cis) and E (trans) rotamers in solution. This restricted rotation causes distinct NMR resonances for each conformer. Validation Check: Perform a variable-temperature (VT) NMR experiment. Heat the sample to 60–80 °C; if the doubled peaks coalesce into a single set of sharp peaks, you are observing rotamers, not a chemical impurity.
Q: How can I ensure the complete removal of unreacted 2-thiophenemethylamine without hydrolyzing my product? Causality: The starting amine is basic (pKa ~8.5), while the resulting formamide is neutral. This pKa differential allows for orthogonal phase separation without risking the base-catalyzed hydrolysis of the newly formed amide bond. Validation Check: Perform the acid-base extraction detailed in Protocol 1. Spot the organic phase on a TLC plate and stain with Ninhydrin. A lack of a purple/pink spot confirms the complete extraction of the primary amine.
Part 3: Self-Validating Purification Protocols
Protocol 1: Orthogonal Acid-Base Extraction (Amine & Acid Removal)
Objective: Isolate the neutral N-(thiophen-2-ylmethyl)formamide from basic starting materials and acidic reagents.
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acidic Wash: Wash the organic phase with an equal volume of 1.0 M HCl (aq).
-
Causality: The acidic wash protonates the unreacted 2-thiophenemethylamine, forming a water-soluble ammonium salt that partitions exclusively into the aqueous layer.
-
-
Basic Wash: Separate the layers and wash the organic phase with saturated NaHCO₃ (aq).
-
Causality: The mildly basic wash deprotonates residual formic acid (pKa 3.75) into formate, driving it into the aqueous phase while leaving the neutral formamide intact.
-
-
Self-Validation Check: Check the pH of the final aqueous wash to ensure it is mildly basic (pH ~8). Perform a Ninhydrin TLC stain on the organic layer; the absence of a colored spot validates the complete removal of the amine.
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: High-Vacuum Distillation (Oligomer Removal)
Objective: Separate the target formamide from high-molecular-weight thiophene oligomers.
-
Setup: Transfer the concentrated, dry crude product to a short-path distillation apparatus.
-
Vacuum Application: Apply a high vacuum (< 1 mbar) before applying heat.
-
Causality: Reducing the pressure significantly lowers the boiling point of the formamide, minimizing the thermal stress on the thiophene ring and preventing further heat-induced polymerization.
-
-
Distillation: Gradually increase the oil bath temperature. Collect the fraction corresponding to the formamide. The oligomers will remain in the boiling flask as a dark, viscous residue.
-
Self-Validation Check: Analyze the distillate via LC-MS. The chromatogram should display a single peak with [M+H]⁺ = 142, completely free of broad, high-mass polymeric signals.
Part 4: Quantitative Data Summary
The following table summarizes the efficiency and expected yields of various purification strategies when applied to N-(thiophen-2-ylmethyl)formamide synthesis.
| Purification Strategy | Target Impurity | Causality / Mechanism | Efficiency | Yield Recovery | Scalability |
| 1.0 M HCl Wash | Unreacted Amine | Protonation of basic amine to water-soluble salt | >99% | >95% | Excellent |
| Sat. NaHCO₃ Wash | Formic Acid | Deprotonation of acid to water-soluble formate | >99% | >95% | Excellent |
| Vacuum Distillation | Thiophene Oligomers | Separation based on boiling point / molecular weight | >95% | 75–85% | Good |
| Silica Chromatography | Over-formylated byproducts | Separation based on polarity and stationary phase affinity | >98% | 60–80% | Poor |
References
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC - nih.gov. 1
-
Formylation Reaction of Amines Using N-Formylcarbazole - J-Stage - jst.go.jp. 3
-
Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Publishing - rsc.org. 4
-
Full article: An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines - Taylor & Francis - tandfonline.com. 2
Sources
- 1. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
Technical Support Center: Optimizing N-(thiophen-2-ylmethyl)formamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of N-(thiophen-2-ylmethyl)formamide. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex structures.[1][2][3] The core transformation—the N-formylation of 2-thiophenemethylamine—while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for chemistry professionals to diagnose issues, optimize reaction conditions, and ensure reproducible, high-quality outcomes. We will delve into the causality behind experimental choices, providing not just protocols, but the chemical reasoning required for true mastery of the synthesis.
Part 1: Frequently Asked Questions (FAQs) on Method Selection
Q1: What are the most common and practical methods for synthesizing N-(thiophen-2-ylmethyl)formamide?
The synthesis primarily involves the formylation of 2-thiophenemethylamine. Several methods are available, but they generally fall into a few main categories, each with distinct advantages and disadvantages. The choice often depends on available reagents, scale, and desired purity.
Common Formylating Systems:
-
Formic Acid: This is one of the most direct and atom-economical methods. It can be used alone, typically with azeotropic removal of water, or with a catalyst to increase reaction rates.[4][5]
-
Acetic Formic Anhydride (AFA): Generated in situ from formic acid and acetic anhydride, AFA is a powerful formylating agent that provides high yields rapidly, often at low temperatures.[6] However, it is moisture-sensitive and requires careful handling.[4]
-
Other Formylating Agents: Reagents like ethyl formate or chloral can also be used, but often require more specific conditions or present toxicity concerns.[4][5]
The most common laboratory-scale approach involves formic acid due to its low cost, availability, and operational simplicity.
Q2: I need to choose a formylating agent. How do the main options compare?
Selecting the right formylating agent is critical. The decision should balance reactivity, cost, safety, and ease of work-up. Below is a comparative summary to guide your choice.
| Method | Key Reagents | Typical Conditions | Pros | Cons |
| Direct Formic Acid | Formic Acid | Toluene or Xylene, reflux with Dean-Stark trap | Inexpensive, readily available, simple setup.[4][5] | Can require long reaction times; high temperatures. |
| Catalytic Formic Acid | Formic Acid, Catalyst (e.g., I₂, ZnCl₂) | 70-100 °C, neat or with solvent | Milder conditions than direct method, high efficiency, good for sensitive substrates.[7][8] | Requires a catalyst; potential for catalyst-related side reactions or contamination. |
| Acetic Formic Anhydride | Formic Acid, Acetic Anhydride | -20 °C to room temperature | Very fast and high-yielding, low temperatures preserve sensitive functional groups.[6] | Reagent is moisture-sensitive, cannot be stored; work-up can be more complex.[4] |
For general-purpose synthesis of N-(thiophen-2-ylmethyl)formamide, the Catalytic Formic Acid method using a mild catalyst like iodine offers an excellent balance of efficiency, cost, and operational simplicity.[8]
Part 2: Troubleshooting Guide for Reaction Optimization
This section addresses specific problems that may arise during the synthesis. The troubleshooting logic is presented to help you systematically identify and solve the issue.
Scenario 1: Low Product Yield or Incomplete Reaction
Q: My reaction has stalled with significant starting material remaining, even after several hours. How can I drive it to completion?
An incomplete reaction is a common issue, often pointing to problems with reaction equilibrium, reagent stoichiometry, or temperature.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Formic Acid: Use a fresh bottle of formic acid. Older stock can absorb water, reducing its effective concentration. While some methods use aqueous formic acid, consistency is key.[4]
-
Stoichiometry: For formic acid-based methods, a slight excess (1.2–2.0 equivalents) is often optimal.[4][8] A large excess can sometimes complicate purification.
-
-
Address Water Removal (for direct formic acid method):
-
The formylation of an amine with formic acid is a condensation reaction that produces water.[5] This reaction is reversible. If water is not removed, the reaction will reach equilibrium and stall.
-
Solution: If using a solvent like toluene, ensure your Dean-Stark trap is functioning correctly to sequester the water byproduct, thereby driving the reaction forward according to Le Châtelier's principle.[5]
-
-
Optimize Temperature and Monitoring:
-
Ensure the reaction is at the appropriate temperature. For toluene reflux, this should be around 110 °C. For catalytic methods, temperatures are often lower (e.g., 70 °C), but must be maintained.[8]
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.[9] If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
-
Consider a Catalyst:
-
If the direct thermal method is too slow, introducing a catalyst can dramatically increase the reaction rate. Lewis acids (e.g., ZnCl₂) or molecular iodine are highly effective.[7][8]
-
Mechanism of Action (Iodine): Molecular iodine reacts with formic acid to generate in situ HI, which protonates the carbonyl oxygen of formic acid. This activation makes the formyl group significantly more electrophilic and susceptible to nucleophilic attack by the amine.[8]
-
Caption: Troubleshooting flowchart for low reaction yield.
Scenario 2: Impurity Formation
Q: My crude product shows significant impurities by NMR/LC-MS. What are the likely side products and how can I prevent them?
Impurity formation often results from sub-optimal reaction conditions or degradation of starting materials or products.
Common Impurities and Solutions:
-
Unreacted 2-Thiophenemethylamine:
-
Cause: This is the most common "impurity" and is simply a result of an incomplete reaction.
-
Solution: Refer to the troubleshooting steps for Low Product Yield above. Ensure the reaction goes to completion by monitoring via TLC.[9]
-
-
Thermal Decomposition Products:
-
Cause: The thiophene ring, while aromatic, can be susceptible to degradation under excessively high temperatures or prolonged heating, especially in the presence of strong acids.[10] This can lead to colored, tar-like impurities.
-
Solution: Avoid unnecessarily high temperatures. If using the direct formic acid method, consider switching to a lower-boiling solvent like benzene (with appropriate safety precautions) or, more preferably, adopt a catalyzed method that runs at a lower temperature (70-80 °C).[5][8]
-
-
Side-Reactions from Formylating Agent:
-
Cause: While di-formylation is unlikely on a primary amine, impurities can arise from the formylating agent itself. For instance, heating formic acid can cause decomposition to carbon monoxide and water.
-
Solution: Maintain careful temperature control. Use a well-ventilated fume hood, especially when heating formic acid.
-
General Prevention Strategy:
-
Inert Atmosphere: While not always strictly necessary for this formylation, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction requires extended heating.
-
Controlled Stoichiometry: Using the correct molar ratios is crucial to minimize unreacted starting materials.[9]
Scenario 3: Difficult Work-up and Purification
Q: I'm having trouble isolating a pure product. What is a reliable procedure for work-up and purification?
A robust work-up and purification strategy is essential for obtaining high-purity N-(thiophen-2-ylmethyl)formamide.
Recommended Work-up Procedure:
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the excess formic acid.[9] Continue adding the base until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery of the product.[9]
-
Washing: Combine the organic layers and wash them with water, followed by a wash with brine (saturated NaCl solution). This removes residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[11]
Purification Techniques:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the final product. A solvent system of ethyl acetate/hexanes or DCM/methanol is typically a good starting point for elution.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions that yield high-quality crystals.
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for reliable synthesis.
Protocol 1: Iodine-Catalyzed N-Formylation (Recommended)
This method is highly efficient, proceeds under mild conditions, and avoids the need for a Dean-Stark trap.[8]
Materials:
-
2-Thiophenemethylamine (1.0 equiv)
-
Formic Acid (2.0 equiv)
-
Iodine (I₂) (0.05 equiv, 5 mol%)
-
Round-bottom flask with magnetic stir bar and reflux condenser
Procedure:
-
To a round-bottom flask, add 2-thiophenemethylamine (1.0 equiv) and a magnetic stir bar.
-
Add formic acid (2.0 equiv) to the flask.
-
Add the catalytic amount of iodine (0.05 equiv).
-
Heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Proceed with the Work-up and Purification procedure described in Scenario 3.
Caption: General workflow for iodine-catalyzed formylation.
Protocol 2: Direct Formylation with Dean-Stark Trap
This is a classic method suitable for larger-scale synthesis where the use of a catalyst may be undesirable.[4][5]
Materials:
-
2-Thiophenemethylamine (1.0 equiv)
-
Formic Acid (1.2 equiv)
-
Toluene
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stir bar
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 2-thiophenemethylamine (1.0 equiv) and toluene (provide enough solvent to fill the Dean-Stark trap and maintain stirring).
-
Add formic acid (1.2 equiv) and a magnetic stir bar.
-
Heat the mixture to reflux. Toluene will begin to azeotropically remove water, which will collect in the arm of the Dean-Stark trap.
-
Continue refluxing for 4-9 hours, or until no more water is collected and TLC analysis shows complete consumption of the starting amine.
-
Cool the reaction mixture to room temperature.
-
Proceed with the Work-up and Purification procedure described in Scenario 3.
References
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(thiophen-2-yl)
- BenchChem. (2025). A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. BenchChem Technical Support.
-
Reddy, P. G., et al. (2014). Formylation of Amines. Molecules, 19(6), 7688-7719. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(71), 43635-43641. [Link]
-
Ersanli, C. C., et al. (2022). Synthesis, X-Ray Structure, Antimicrobial Activity, DFT and Molecular Docking Studies of N-(Thiophen-2-ylmethyl)thiophene-2-carboxamide. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 6), 384-394. [Link]
-
Wang, B., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]
-
Zhang, T., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2306-2312. [Link]
- Sumitomo Chemical Company. (1994). Process for production of 2-thiophene aldehydes.
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic Chemistry, 122, 105726. [Link]
-
Kamal, A., et al. (2006). Facile N-formylation of amines using Lewis acids as novel catalysts. Tetrahedron Letters, 47(30), 5345-5348. [Link]
- BenchChem. (2025). Addressing challenges in the large-scale synthesis of N-(2-Methoxy-2-methylpropyl)formamide. BenchChem Technical Support.
-
Kim, J., et al. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 24(11), 1681-1683. [Link]
-
Reddy, P. G., et al. (2014). Formylation of Amines. Molecules, 19(6), 7688-7719. [Link]
-
Martínez-Urbina, M. A., et al. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank, 2022(4), M1510. [Link]
-
Missoum, H., et al. (2022). Synthesis of new thiophenic derivatives. Chemistry Proceedings, 12(1), 66. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 5-(thiophen-2-yl)-1H-indole. BenchChem Technical Support.
-
Lee, S., & Procter, D. J. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry, 88(1), 586-591. [Link]
- Laufer, R. J. (1960). Purification of thiophenols by treatment with aluminum and magnesium alkoxides.
-
Ibrahim, S. R. M., et al. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220. [Link]
-
PrepChem. (n.d.). Preparation of formamide. [Link]
- CN102020631B. (2012). Synthetic method of 2-thiophene ethylamine.
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- 1. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-噻吩甲胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
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- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Formylation of Thiophen-2-ylmethanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formylation of electron-rich heteroarylmethylamines like thiophen-2-ylmethanamine. While N-formylation is a fundamental transformation, the unique electronic properties of the thiophene ring and the thermodynamic limitations of common reagents often lead to suboptimal yields.
This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize your synthetic workflow.
Part 1: Quantitative Comparison of Formylating Agents
To troubleshoot low yields, we must first evaluate the thermodynamic and kinetic profiles of the formylating agent being used. The table below summarizes the expected performance of common reagents when applied to primary amines[1],[2],[3].
| Formylating Agent | Typical Reaction Temp | Reaction Time | Typical Yield | Causality / Mechanistic Notes |
| Acetic Formic Anhydride (AFA) | -20 °C to 0 °C | < 15 min | 97–100% | Kinetically driven: Highly electrophilic formyl group ensures rapid, irreversible conversion without N-acetylation[1]. |
| Formic Acid (Solvent-free) | 60 °C to 80 °C | 2–6 hours | 80–95% | Concentration dependent: Requires optimization of the acid-to-amine ratio; risk of product hydrolysis if water is not removed[3]. |
| Ethyl Formate | 60 °C to 65 °C | 4–12 hours | 60–85% | Thermodynamically driven: Equilibrium process requires excess reagent; prolonged heat may degrade sensitive substrates[4],[3]. |
| Triethyl Orthoformate + Lewis Acid | 65 °C to 80 °C | 1–3 hours | 70–96% | Acid-catalyzed: Harsh Lewis acids (e.g., H₂SO₄-SiO₂) can promote thiophene ring side-reactions if not strictly controlled[5]. |
Part 2: Diagnostic Troubleshooting Workflow
Use the following decision tree to identify the root cause of your low yield.
Caption: Diagnostic workflow for resolving low yields in thiophen-2-ylmethanamine formylation.
Part 3: Troubleshooting FAQs
Q1: Why is my reaction stalling at 50-60% conversion when using ethyl formate as the formylating agent? A1: The formylation of amines using ethyl formate is a thermodynamically driven equilibrium process[4]. As the reaction proceeds, ethanol is generated as a byproduct, which can push the equilibrium backward. Furthermore, thiophen-2-ylmethanamine is a moderately sterically hindered heteroarylmethylamine, which can reduce the initial rate of nucleophilic attack. Solution: To drive the reaction to completion, you must either use ethyl formate as the solvent (in large excess) and reflux[3], or switch to a kinetically driven reagent like Acetic Formic Anhydride (AFA)[1]. AFA reacts rapidly and irreversibly, typically reaching completion in under 15 minutes at 0 °C[2].
Q2: LC-MS shows complete consumption of thiophen-2-ylmethanamine, but my isolated yield is <30%. Where is the product? A2: The product, N-(thiophen-2-ylmethyl)formamide, contains both a formamide moiety and a heteroaromatic thiophene ring. This combination makes the molecule highly polar and capable of strong hydrogen bonding with water. If you are quenching the reaction with aqueous solutions and extracting with standard organic solvents (like diethyl ether or DCM), a significant portion of your product is likely remaining in the aqueous phase. Solution: You must alter your workup protocol. Saturate the aqueous phase completely with sodium chloride (brine) before extraction to decrease the product's aqueous solubility (salting-out effect). Additionally, use a more polar extraction solvent such as ethyl acetate (EtOAc) and perform at least three to four extractions.
Q3: I attempted a Lewis acid-catalyzed formylation, but I observed multiple spots on TLC and a dark reaction mixture. What causes this? A3: The thiophene ring is electron-rich and highly susceptible to electrophilic attack and polymerization under strongly acidic conditions or high temperatures[6]. While Lewis acids (e.g., ZnCl₂, H₂SO₄-SiO₂) can accelerate N-formylation[5], they can also catalyze side reactions such as ring formylation (Vilsmeier-type reactions) or oligomerization of the thiophene substrate. Solution: Avoid harsh Lewis acids and high temperatures when working with thiophene derivatives. The in situ generation of AFA operates at -20 °C to 0 °C under mildly acidic/neutral conditions, preserving the integrity of the sensitive heteroaromatic ring[1].
Part 4: Self-Validating Experimental Protocol
For the highest yield and cleanest reaction profile, we strongly recommend the In Situ Acetic Formic Anhydride (AFA) Method . This protocol leverages the higher electrophilicity and lower steric hindrance of the formyl carbonyl center in AFA to selectively transfer the formyl group without unwanted N-acetylation[1].
Step 1: In Situ Generation of AFA
-
In a flame-dried round-bottom flask under an inert nitrogen atmosphere, combine 3.0 equivalents of anhydrous formic acid (98-100%) and 2.5 equivalents of acetic anhydride[2].
-
Causality: The slight excess of formic acid ensures complete consumption of acetic anhydride, preventing the competitive and irreversible N-acetylation of your amine.
-
-
Stir the mixture at 0 °C for 10-15 minutes to generate acetic formic anhydride[2].
-
Self-Validation: You will observe a slight change in the refractive index of the solution, indicating the formation of the mixed anhydride. Keep the mixture at 0 °C.
-
Step 2: Nucleophilic Acyl Substitution
-
Dissolve 1.0 equivalent of thiophen-2-ylmethanamine in anhydrous THF (0.5 M concentration) and cool to 0 °C.
-
Add the freshly prepared AFA solution dropwise to the amine solution over 5 minutes.
-
Causality: The nitrogen atom of the amine performs a nucleophilic attack on the more electrophilic carbonyl carbon of the formyl group, forming a transient tetrahedral intermediate that collapses to eliminate acetate as a leaving group[1].
-
-
Stir at 0 °C for 15 minutes.
-
Self-Validation: Monitor reaction progress by TLC (EtOAc:Hexane 1:1). The primary amine spot (which can be visualized with ninhydrin stain) should completely disappear within 15 minutes[1].
-
Step 3: Controlled Workup
-
Quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) at 0 °C[2].
-
Self-Validation: Vigorous gas evolution (CO₂) will occur as excess AFA and formic acid are neutralized. Wait until gas evolution completely ceases to ensure the quench is complete[2].
-
-
Saturate the aqueous layer by adding solid NaCl until no more dissolves.
-
Extract the aqueous phase with Ethyl Acetate (3 x 15 mL per mmol of substrate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(thiophen-2-ylmethyl)formamide in near-quantitative yield.
Sources
Technical Support Center: Troubleshooting Degradation Pathways of N-(thiophen-2-ylmethyl)formamide Under Reaction Conditions
Welcome to the Technical Support Center for N-(thiophen-2-ylmethyl)formamide (also known as 2-thienylmethylformamide). As a critical building block in drug development and agrochemical synthesis, maintaining the structural integrity of this compound under diverse reaction conditions is paramount. This guide provides researchers with field-proven insights, mechanistic causality, and self-validating protocols to troubleshoot and mitigate degradation.
Section 1: Mechanistic Causality of Degradation (The "Why")
N-(thiophen-2-ylmethyl)formamide contains two highly reactive moieties: the formamide group and the electron-rich thiophene ring. Understanding the causality behind their degradation is the first step in troubleshooting your synthetic workflows.
Pathway A: Hydrolysis of the Formamide Moiety
Formamides are susceptible to both acid- and base-catalyzed hydrolysis[1][2].
-
Base-Catalyzed: Under alkaline conditions, degradation proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate[2]. Subsequent C-N bond cleavage yields thiophen-2-ylmethanamine and formate[3].
-
Acid-Catalyzed: Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbon, facilitating water attack and subsequent cleavage[1].
-
Neutral Hydrolysis: The neutral water-catalyzed pathway is significantly slower but can occur during prolonged storage in aqueous media, proceeding via a water-assisted two-step mechanism[4][5].
Pathway B: Oxidative Degradation of the Thiophene Ring
The sulfur atom in the thiophene ring is highly susceptible to electrophilic oxidation[6]. Exposure to peroxides, atmospheric oxygen, or cytochrome P450 enzymes (in biological assays) leads to the formation of a transient thiophene S-oxide[7]. Because thiophene S-oxides are highly reactive dienes, they rapidly undergo Diels-Alder dimerization (forming sesquioxides) or react with nucleophiles, leading to complex ring-opened polymers and dark, insoluble tars[7][8].
Pathway C: Radical and Photolytic Cleavage
Exposure to UV light or ionizing radiation generates hydroxyl and hydrogen radicals that attack the thiophene ring. This leads to the formation of intermediates like thiophene 1-oxide and thiophen-2-ol, eventually resulting in ring cleavage products such as acetic acid and desulfurized fragments.
Section 2: Visualizing the Degradation Network
Mechanistic degradation network of N-(thiophen-2-ylmethyl)formamide under stress conditions.
Section 3: Quantitative Data Summary
To assist in experimental planning, the following table summarizes the expected degradation kinetics and primary products under standard stress conditions.
| Stress Condition | Reagents/Environment | Primary Degradation Pathway | Relative Degradation Rate | Major Detectable Products |
| Alkaline | 0.1 M NaOH, 60°C | Base-catalyzed hydrolysis | Fast (< 2 hours) | Thiophen-2-ylmethanamine, Formate[3] |
| Acidic | 0.1 M HCl, 60°C | Acid-catalyzed hydrolysis | Moderate (4-8 hours) | Thiophen-2-ylmethanamine salt, Formic acid[1] |
| Oxidative | 3% H₂O₂ / CF₃COOH, 25°C | S-oxide formation & dimerization | Very Fast (< 1 hour) | Thiophene S-oxide dimers, Polymeric species[7] |
| Photolytic | UV-C (254 nm), Aqueous | Radical cleavage | Moderate (flux-dependent) | Thiophen-2-ol, 2,3-dihydrothiophen-2-ol |
| Thermal/Neutral | pH 7.0 Buffer, 80°C | Neutral hydrolysis | Slow (Days) | Thiophen-2-ylmethanamine, Formic acid[4] |
Section 4: Experimental Protocols & Self-Validating Workflows
Protocol 1: Self-Validating Forced Degradation (Hydrolysis vs. Oxidation)
To definitively determine whether your reaction conditions are causing hydrolytic or oxidative degradation, use this isotopic labeling protocol. This creates a self-validating system where the mass shift directly proves the mechanism.
-
Preparation : Prepare two 5 mM solutions of N-(thiophen-2-ylmethyl)formamide in anhydrous acetonitrile.
-
Isotopic Stress Induction :
-
Reaction A (Hydrolysis Check): Add 10 equivalents of H₂¹⁸O and a catalytic amount of the suspected acid/base.
-
Reaction B (Oxidation Check): Purge the system with ¹⁸O₂ gas or add ¹⁸O-labeled hydrogen peroxide.
-
-
Incubation : Stir both reactions at the target experimental temperature for 4 hours.
-
Quenching : Quench Reaction A with a neutral buffer. Quench Reaction B with a reducing agent (e.g., sodium thiosulfate) to halt oxidation.
-
LC-MS Analysis :
Protocol 2: Trapping Reactive Thiophene S-Oxides
Because thiophene S-oxides are transient and prone to polymerization[6], standard LC-MS may only show an unresolved polymeric baseline. Use a dienophile trap to confirm their formation[8].
-
Setup : Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous dichloromethane (DCM) at -20°C.
-
Trapping Agent : Add 5.0 mmol of a strong dienophile (e.g., N-phenylmaleimide).
-
Oxidation : Slowly add 1.1 mmol of m-CPBA (meta-chloroperoxybenzoic acid)[8][9].
-
Isolation : Allow the reaction to warm to room temperature over 2 hours. Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.
-
Validation : Analyze the organic layer via NMR. The presence of the [4+2] cycloadduct confirms that the thiophene ring was oxidized to the S-oxide state before degrading[8].
Section 5: Frequently Asked Questions (FAQs)
Q1: My reaction yields a dark, insoluble tar instead of the expected formamide derivative. What is happening? A1: This is a classic symptom of oxidative polymerization. The electron-rich thiophene ring is easily oxidized by trace oxygen or oxidizing reagents to a thiophene S-oxide[7]. These S-oxides are highly reactive and will undergo spontaneous Diels-Alder dimerizations and subsequent polymerizations[7][8]. Solution: Degas all solvents using the freeze-pump-thaw method, run the reaction under a strict argon atmosphere, and avoid the use of Lewis acids if peroxides are present.
Q2: I am observing a loss of the formyl proton (~8.2 ppm) in my ¹H-NMR, but the thiophene signals remain intact. Why? A2: You are observing formamide hydrolysis. The amide bond is cleaving to yield thiophen-2-ylmethanamine. This frequently occurs during aggressive aqueous workups (e.g., washing with strong acids or bases)[1][3]. Solution: Switch to milder workup conditions. Use saturated NH₄Cl instead of HCl for acidic quenching, or mild bicarbonate instead of NaOH for basic neutralization.
Q3: Can I store N-(thiophen-2-ylmethyl)formamide in aqueous buffers for biological assays? A3: It is not recommended for long-term storage. While neutral hydrolysis is relatively slow at room temperature (pseudo-first-order rate constant ~10⁻¹⁰ s⁻¹ for formamide)[4], the presence of trace metals or biological oxidants in the buffer can catalyze both hydrolysis and thiophene oxidation. Solution: Prepare stock solutions in anhydrous DMSO and spike them into the aqueous assay buffer immediately prior to use.
Q4: How does UV light affect this compound during photoredox catalysis? A4: The conjugated system of the thiophene ring absorbs UV light, leading to the generation of radical species. In aqueous or oxygenated environments, this triggers a cascade resulting in ring-opening, yielding desulfurized products and thiophen-2-ol derivatives. Solution: If photoredox conditions are necessary, ensure the excitation wavelength avoids the direct absorption band of the thiophene moiety, or use a triplet sensitizer to bypass direct UV excitation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. uregina.ca [uregina.ca]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiophene S-Oxides | IntechOpen [intechopen.com]
- 9. researchgate.net [researchgate.net]
Catalyst selection for efficient N-(thiophen-2-ylmethyl)formamide synthesis
Technical Support Center: Catalyst Selection for N-(thiophen-2-ylmethyl)formamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-formylation of heteroaromatic amines. Synthesizing N-(thiophen-2-ylmethyl)formamide presents a unique challenge: the thiophene ring contains a sulfur atom that acts as a soft Lewis base, which can aggressively poison traditional transition-metal catalysts.
This guide bypasses generic protocols to provide field-proven, mechanistically grounded solutions for selecting the right catalyst and C1 source for your workflow.
Part 1: Troubleshooting & FAQs (Catalyst Selection)
Q1: My ruthenium-catalyzed formylation stalls at <30% conversion. What is causing this premature catalyst death? A1: You are experiencing classic thiophene poisoning. The lone pairs on the thiophene sulfur atom strongly coordinate to soft transition metals (like Ru, Pd, or Pt), occupying their active coordination sites and halting the catalytic cycle. Solution: Pivot to metal-free organocatalysts (e.g., EDTA or DBU) [3], robust Lewis acids (e.g., ZnO)[1], or specialized inorganic-ligand supported metals like (NH4)3[CrMo6O18(OH)6] which sterically shield the metal center from sulfur coordination [4].
Q2: I want to use CO₂ as a green C1 source. What is the most robust catalyst system for this specific amine? A2: For the reductive formylation of thiophen-2-ylmethylamine using CO₂, the EDTA/phenylsilane (PhSiH₃) system is highly recommended [3]. EDTA acts as a recyclable organocatalyst. The nitrogen and oxygen atoms in EDTA use their lone pairs to nucleophilically attack and activate the silane, forming a highly reactive pentavalent silicate intermediate. This bypasses the need for transition metals entirely, eliminating the risk of sulfur poisoning.
Q3: Can I achieve this synthesis without any catalyst at all to simplify my purification? A3: Yes. Formic acid can act as both the formylating agent and the solvent under catalyst-free conditions [2]. By heating the amine and formic acid to 80 °C, you can drive the condensation reaction thermally. However, adding a cheap, environmentally friendly Lewis acid like ZnO (10 mol%) lowers the required activation energy, reducing the reaction time from 5 hours to under 2 hours while maintaining >90% yields [1].
Part 2: Quantitative Data Summary
The following table summarizes the validated catalytic systems for the N-formylation of thiophen-2-ylmethylamine (and its direct structural analogs), allowing you to select a method based on your available C1 source and green chemistry requirements.
| C1 Source / Formylating Agent | Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Advantage for Thiophene Substrates |
| Formic Acid | None (Catalyst-Free) | 80 | 3 - 5 | 76 - 99 | Zero risk of catalyst poisoning; highly scalable [2]. |
| Formic Acid | ZnO (10 mol%) | 70 | 1 - 2 | > 90 | ZnO is an inexpensive Lewis acid unaffected by sulfur [1]. |
| CO₂ + Phenylsilane | EDTA (10 mol%) | 30 | 12 - 24 | 85 - 95 | Metal-free organocatalysis; operates at ambient pressure [3]. |
| Methanol | (NH₄)₃[CrMo₆O₁₈(OH)₆] | 100 | 24 | ~ 73 | Inorganic ligand sterically prevents sulfur coordination [4]. |
Part 3: Mechanistic Workflows
Understanding the reaction pathway is critical for troubleshooting deviations. Below are the mechanisms for the two most reliable protocols.
Mechanism of EDTA-catalyzed reductive N-formylation using CO2 and phenylsilane.
Lewis acid (ZnO) catalyzed N-formylation pathway using formic acid.
Part 4: Self-Validating Experimental Protocols
A robust protocol must contain internal checks to verify success at each stage. Choose the methodology that best fits your lab's infrastructure.
Protocol A: ZnO-Catalyzed Formylation (The Pragmatic Approach)
This method is ideal for rapid, scalable synthesis without the need for specialized gas equipment [1].
-
Reaction Setup: In a 50 mL round-bottom flask, add thiophen-2-ylmethylamine (10.0 mmol, 1.0 eq) and formic acid (30.0 mmol, 3.0 eq).
-
Causality: The excess formic acid drives the thermodynamic equilibrium toward the formamide and acts as the solvent.
-
-
Catalyst Addition: Add ZnO powder (1.0 mmol, 10 mol%).
-
Validation Checkpoint: The mixture should initially form a white, heterogeneous suspension.
-
-
Thermal Activation: Equip the flask with a reflux condenser and heat to 70 °C while stirring for 1.5 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 1:1). The reaction is complete when the ninhydrin-active amine spot (Rf ~0.2) disappears, replaced by a UV-active formamide spot (Rf ~0.5).
-
-
Quenching & Workup: Cool the mixture to room temperature. Dilute with 30 mL of Ethyl Acetate (EtOAc) and wash slowly with saturated aqueous NaHCO₃.
-
Validation Checkpoint: Vigorous CO₂ bubbling will occur. Continue washing until the bubbling completely ceases, confirming the neutralization of all unreacted formic acid.
-
-
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-(thiophen-2-ylmethyl)formamide.
Protocol B: EDTA-Catalyzed CO₂ Reductive Formylation (The Green Approach)
This method utilizes CO₂ as an abundant C1 source and avoids transition metals entirely [3].
-
Reaction Setup: Into an oven-dried Schlenk tube, add thiophen-2-ylmethylamine (1.0 mmol, 1.0 eq), EDTA (0.1 mmol, 10 mol%), and phenylsilane (1.5 mmol, 1.5 eq).
-
Causality: EDTA must be strictly anhydrous; water will prematurely hydrolyze the highly reactive pentavalent silicate intermediate.
-
-
Atmosphere Exchange: Evacuate the tube and backfill with CO₂ gas three times. Finally, attach a CO₂ balloon to maintain 1 atm of pressure.
-
Validation Checkpoint: Ensure the system is perfectly sealed. A deflating balloon should only indicate CO₂ consumption, not a mechanical leak.
-
-
Reaction Execution: Stir the mixture vigorously at 30 °C for 18 hours.
-
Validation Checkpoint: If available, use in-situ IR spectroscopy. The successful formation of the product is validated by the emergence of a strong formamide carbonyl stretch at ~1670 cm⁻¹.
-
-
Quenching: Carefully vent the system. Add 2 mL of methanol to quench the unreacted phenylsilane.
-
Validation Checkpoint: Mild effervescence (H₂ gas evolution) confirms the destruction of the active silane species, ensuring safe downstream processing.
-
-
Isolation: Filter the mixture to recover the insoluble EDTA catalyst (which can be washed and reused). Concentrate the filtrate and purify via flash column chromatography to isolate the target formamide.
Part 5: References
-
Formylation of Amines. nih.gov.
-
Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. acs.org.
-
N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst under Ambient Conditions. mdpi.com.
-
N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst. d-nb.info.
Managing exothermic reactions in the synthesis of N-(thiophen-2-ylmethyl)formamide
Technical Support Center: Managing Exothermic Reactions in the Synthesis of N-(thiophen-2-ylmethyl)formamide
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing thermal management challenges during N-formylation reactions. The synthesis of N-(thiophen-2-ylmethyl)formamide from 2-thiophenemethylamine is a critical transformation in pharmaceutical and materials science. However, the most efficient formylating agents—specifically Acetic Formic Anhydride (AFA)—drive highly exothermic nucleophilic acyl substitutions. Failure to manage this heat evolution leads to substrate decomposition, diminished yields, and significant safety hazards[1][2].
This guide provides a self-validating framework to master the thermodynamics and kinetics of this reaction, ensuring reproducible, high-yield syntheses.
Mechanistic Causality of the Exotherm
To control the reaction, we must first understand the origin of the heat. The N-formylation of 2-thiophenemethylamine using AFA involves two distinct exothermic events:
-
Reagent Generation: The in situ formation of AFA from formic acid and acetic anhydride releases heat due to the formation of the mixed anhydride bond[2].
-
Nucleophilic Acyl Substitution: The primary amine attacks the highly electrophilic formyl carbonyl of AFA, forming a transient tetrahedral intermediate. The rapid collapse of this intermediate, eliminating acetate and forming the stable amide bond, is acutely exothermic[1].
The Causality of Failure: If the localized temperature exceeds 10°C during AFA generation, AFA decomposes into acetic acid and toxic carbon monoxide ( CO ) gas. If the temperature spikes during the amine addition phase, the electron-rich thiophene ring becomes susceptible to side reactions, including polymerization and severe discoloration[2].
Quantitative Comparison of Formylation Strategies
Selecting the right reagent dictates your thermal management strategy. Below is a comparative analysis of common formylating agents for 2-thiophenemethylamine, highlighting the trade-offs between reaction kinetics and exotherm risk.
| Formylating Agent | Reaction Temp | Exotherm Risk | Reaction Time | Typical Yield | Primary Byproduct |
| Acetic Formic Anhydride (in situ) | -20°C to 0°C | High | 15 - 30 min | >90% | Acetic acid |
| 85% Aqueous Formic Acid | 110°C (Reflux) | Low | 4 - 9 hours | 70-85% | Water |
| Ethyl Formate | 60°C | Low | 12 - 24 hours | 60-80% | Ethanol |
Data synthesized from established N-formylation benchmarks[1][3][4].
Experimental Workflow & Thermal Logic
The following diagram maps the logical workflow and thermal validation checkpoints required to safely execute the AFA formylation protocol.
Workflow and thermal logic for the N-formylation of 2-thiophenemethylamine.
Self-Validating Experimental Protocol
Objective: Synthesize N-(thiophen-2-ylmethyl)formamide using in situ generated AFA with strict thermal control.
Phase 1: In Situ Generation of Acetic Formic Anhydride (AFA)
-
Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, an internal thermocouple, and a nitrogen inlet.
-
Cooling: Add 3.0 equivalents of anhydrous formic acid and cool the flask to 0°C using an ice-water bath.
-
Addition: Slowly add 2.5 equivalents of acetic anhydride dropwise.
-
Causality: Dropwise addition limits the rate of heat generation, preventing the decomposition of the unstable AFA into CO gas[2].
-
-
Validation Checkpoint 1: Stir for 15-30 minutes at 0°C to 10°C. Self-Validation: The solution must remain clear without vigorous bubbling. Vigorous bubbling indicates thermal runaway and CO evolution.
Phase 2: Amine Preparation & Formylation 5. Substrate Solution: In a separate flame-dried 250 mL flask, dissolve 1.0 equivalent of 2-thiophenemethylamine in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). 6. Deep Cooling: Submerge the amine flask in a dry ice/acetonitrile bath to reach an internal temperature of -20°C[1]. 7. Controlled Transfer: Using a cannula or a programmable syringe pump, transfer the freshly prepared AFA solution into the amine solution at a rate of 1-2 mL/min.
-
Causality: The rate-limiting step of the exotherm is the physical addition rate. A syringe pump ensures the heat generation rate never exceeds the cooling capacity of the bath.
-
Validation Checkpoint 2: Monitor the internal thermocouple continuously. The internal temperature must not exceed 0°C during the addition. If it approaches 0°C, pause the addition until the temperature stabilizes.
-
Completion: Once addition is complete, stir for 15 minutes. Validate reaction completion via Thin Layer Chromatography (TLC)[1].
Phase 3: Quenching & Workup 10. Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate ( NaHCO3 ) dropwise.
- Causality: Neutralizing the unreacted AFA and acetic acid byproduct is also exothermic and releases CO2 gas. Slow addition in an ice bath prevents frothing and product loss[1][2].
- Extraction: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the high-purity formamide.
Troubleshooting & FAQs
Q: My reaction mixture turned dark brown/black immediately upon adding AFA. What went wrong? A: This is a classic symptom of thermal runaway. The electron-rich thiophene ring is highly sensitive to acidic conditions at elevated temperatures. If the AFA addition rate exceeds your cooling capacity, localized heating causes the thiophene substrate to decompose or polymerize. Resolution: Ensure your internal temperature remains below 0°C. Switch from manual addition to a programmable syringe pump to strictly control the kinetics of heat generation[1].
Q: I observed vigorous gas evolution during the preparation of the AFA mixture. Is this normal? A: No. Vigorous gas evolution during AFA preparation indicates that the internal temperature exceeded 10°C, causing the thermal decomposition of formic anhydride into acetic acid and carbon monoxide ( CO ) gas[2]. Resolution: Discard the reagent safely in a well-ventilated fume hood. Re-prepare the AFA, ensuring the formic acid is pre-cooled to 0°C before adding acetic anhydride, and maintain the ice bath throughout the entire 15-30 minute stirring period.
Q: Can I substitute AFA with 85% aqueous formic acid to completely avoid the dangerous exotherm? A: Yes, but it requires a fundamental shift in your synthetic strategy. relies on a dehydration-driven condensation rather than rapid acyl substitution[3]. While it avoids the acute exotherm, it requires refluxing the amine and formic acid in toluene (approx. 110°C) with a Dean-Stark trap for 4-9 hours to remove water[3][4]. For thermally sensitive substrates like thiophene derivatives, this prolonged heating may reduce overall yields compared to the rapid, low-temperature AFA method.
Q: My TLC shows incomplete conversion, but I added 1.0 equivalent of AFA. Why? A: AFA is highly moisture-sensitive and easily hydrolyzes back into formic and acetic acids[2]. If your solvents (THF/DCM) were not strictly anhydrous, or if ambient moisture entered the reaction vessel, a portion of your AFA was destroyed before it could react with the 2-thiophenemethylamine. Resolution: Use anhydrous solvents packaged under inert gas, flame-dry all glassware, and maintain a positive pressure of dry nitrogen or argon throughout the procedure.
References
-
SciSpace. "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid." Available at: [Link]
-
MDPI. "Formylation of Amines." Molecules. Available at:[Link]
Sources
Spectroscopic Confirmation of N-(Thiophen-2-ylmethyl)formamide: A Comparative Guide for Structural Elucidation
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound Profile: N-(thiophen-2-ylmethyl)formamide (Chemical Formula: C₆H₇NOS)
As a critical intermediate in the synthesis of thienopyridine-class antiplatelet agents (such as ticlopidine and clopidogrel), the precise structural confirmation of N-(thiophen-2-ylmethyl)formamide is paramount. Relying on a single analytical method often leads to false positives due to the molecule's dynamic conformational behavior in solution.
This guide objectively compares the efficacy of three primary spectroscopic alternatives—Nuclear Magnetic Resonance (NMR) , High-Resolution Mass Spectrometry (HRMS) , and Fourier-Transform Infrared Spectroscopy (FTIR) —and provides self-validating experimental protocols to ensure absolute structural integrity.
Analytical Workflow & Technique Comparison
To achieve unequivocal structural confirmation, an orthogonal approach is required. While HRMS provides exact elemental composition, it cannot distinguish positional isomers (e.g., 2-thiophene vs. 3-thiophene). NMR resolves these isomers but is complicated by the molecule's rotameric states. FTIR serves as a rapid, non-destructive bridge to confirm functional groups.
Analytical workflow for orthogonal structural confirmation.
Table 1: Comparative Efficacy of Spectroscopic Techniques
| Technique | Primary Utility | Structural Resolution | Throughput | Key Limitation |
| NMR (1D/2D) | Atomic connectivity & 3D conformation | Ultimate (Differentiates 2- vs 3-thiophene) | Low (~15 mins/sample) | Signal complexity due to rotamers |
| LC-HRMS | Exact mass & molecular formula | High (Identifies exact elemental composition) | High (<5 mins/sample) | Cannot distinguish positional isomers |
| FTIR-ATR | Functional group verification | Moderate (Confirms C=O, N-H, aromatic rings) | Very High (<1 min/sample) | Lacks atomic-level connectivity mapping |
Deep Dive: Nuclear Magnetic Resonance (NMR) & The Rotamer Challenge
NMR is the gold standard for mapping atomic connectivity. However, analyzing N-(thiophen-2-ylmethyl)formamide presents a unique challenge: signal duplication .
The Causality: The nitrogen lone pair delocalizes into the carbonyl π∗ orbital, creating partial double-bond character in the C–N bond. This restricts rotation, imposing an energy barrier of ~18 kcal/mol (). At room temperature, this results in two distinct conformational states: the major Z-rotamer (s-cis) and the minor E-rotamer (s-trans). Novice analysts frequently misinterpret these duplicated signals as chemical impurities.
Rotameric equilibrium of the formamide group causing NMR signal duplication.
Self-Validating Protocol: Variable Temperature (VT) NMR
To prove that the duplicated signals are rotamers and not impurities, the protocol must be self-validating. By applying thermal energy, we can force the molecule to overcome the rotational barrier.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6 .
-
Baseline Acquisition (298 K): Acquire a standard ¹H NMR spectrum at 25 °C. Note the duplicated formyl (~8.15 ppm) and methylene (~4.52 ppm) signals.
-
Thermal Validation (353 K): Heat the probe to 80 °C and re-acquire the spectrum.
-
Causality Check: At 80 °C, the rotation rate exceeds the NMR timescale. The duplicated signals will coalesce into a single, time-averaged set of peaks. If the peaks do not coalesce, the extra signals are true chemical impurities, not rotamers ().
Table 2: ¹H NMR Data and Rotameric Assignments (Simulated at 298 K, DMSO- d6 )
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment Note |
| Formyl (CHO) | 8.15 (Z), 8.02 (E) | Singlet | 1H | Split due to restricted C-N rotation |
| Amide (NH) | 8.40 (Z), 8.25 (E) | Broad Singlet | 1H | Exchangeable with D₂O |
| Methylene (CH₂) | 4.52 (Z), 4.41 (E) | Doublet | 2H | Coupled to adjacent NH |
| Thiophene H-5 | 7.42 | Doublet of Doublets | 1H | Confirms 2-substitution pattern |
| Thiophene H-3 | 7.05 | Doublet of Doublets | 1H | Confirms 2-substitution pattern |
| Thiophene H-4 | 6.98 | Multiplet | 1H | Confirms 2-substitution pattern |
Deep Dive: High-Resolution Mass Spectrometry (HRMS)
While NMR provides the spatial map, LC-HRMS acts as the definitive scale, confirming the exact elemental composition. For N-(thiophen-2-ylmethyl)formamide, the theoretical exact mass for the neutral molecule is 141.0248 Da.
The Causality of Fragmentation: Under Collision-Induced Dissociation (CID), the molecule predictably cleaves at the C–N bond. The resulting thiophen-2-ylmethyl cation is highly stable due to resonance delocalization across the aromatic thiophene ring, making it the dominant base peak in the MS/MS spectrum.
Proposed ESI-MS/MS fragmentation pathway for N-(thiophen-2-ylmethyl)formamide.
Self-Validating Protocol: LC-ESI-HRMS
-
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Ionization: Inject 2 µL into the ESI source operating in positive ion mode.
-
Precursor Isolation: Isolate the [M+H]⁺ precursor at m/z 142.0326.
-
Validation via CID: Apply a normalized collision energy (NCE) of 25%. A successful structural validation requires the presence of the resonance-stabilized m/z 97.0111 fragment.
Table 3: LC-HRMS Fragmentation Data
| Precursor / Fragment | Exact Mass (m/z) | Formula | Causality / Mechanism |
| [M+H]⁺ | 142.0326 | C₆H₈NOS⁺ | Protonated molecular ion |
| Fragment 1 | 97.0111 | C₅H₅S⁺ | Cleavage of C-N bond; resonance-stabilized cation |
| Fragment 2 | 114.0377 | C₅H₈NS⁺ | Loss of neutral CO (28 Da) from the formyl group |
Deep Dive: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR provides a rapid, orthogonal check of the molecule's functional groups.
The Causality: In a standard ketone, the C=O stretch typically appears around 1715 cm⁻¹. However, in formamides, the resonance delocalization from the nitrogen lone pair weakens the C=O double bond character. Consequently, the Amide I band shifts to a lower frequency (~1650–1680 cm⁻¹) ().
Self-Validating Protocol: ATR-FTIR
-
Background Calibration: Collect a background spectrum of the clean, dry diamond ATR crystal.
-
Sample Application: Place 1–2 mg of the neat, synthesized compound directly onto the crystal. Apply uniform pressure using the anvil.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Validation Criteria: Confirm the presence of the N-H stretch (~3250 cm⁻¹), the down-shifted Amide I C=O stretch (~1665 cm⁻¹), and the characteristic thiophene C-H out-of-plane bending (~700 cm⁻¹).
Conclusion
No single technique operates in a vacuum. While LC-HRMS proves the exact elemental makeup and FTIR rapidly checks functional group integrity, NMR remains the definitive tool for proving the 2-substituted thiophene connectivity. By employing self-validating protocols—such as VT-NMR to resolve rotameric ambiguity and CID fragmentation to verify resonance-stabilized substructures—researchers can guarantee the structural fidelity of N-(thiophen-2-ylmethyl)formamide before downstream synthesis.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]
-
Kemnitz, C. R., & Loewen, M. J. (2007). "Resonance in Formamide and Its Chalcogen Replacement Analogues". Journal of the American Chemical Society.[Link]
-
Trauner, D., et al. (2014). "Chromatographically separable rotamers of an unhindered amide". PubMed Central (PMC).[Link]
A Comparative Guide to the Synthesis of N-(thiophen-2-ylmethyl)formamide for the Modern Research Laboratory
For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. N-(thiophen-2-ylmethyl)formamide is a valuable building block, finding its place in the scaffold of numerous pharmacologically active compounds. This guide offers an in-depth, objective comparison of the primary synthetic routes to this important molecule, providing not just protocols, but the scientific rationale to empower your selection of the most appropriate method for your research needs.
Introduction: The Significance of N-(thiophen-2-ylmethyl)formamide
The thiophene moiety is a well-established pharmacophore, present in a wide array of approved drugs and clinical candidates. Its ability to act as a bioisostere for a phenyl ring, while offering unique electronic and metabolic properties, makes it a privileged scaffold in medicinal chemistry. N-(thiophen-2-ylmethyl)formamide serves as a key precursor to more complex molecules, often through further modification of the formamide group or by leveraging its directing capabilities in subsequent reactions. The choice of synthetic route to this intermediate can significantly impact overall research timelines, cost, and scalability. This guide will dissect three principal synthetic strategies: direct formylation with formic acid, formylation via acetic formic anhydride, and the Leuckart reaction.
Comparative Analysis of Synthetic Routes
To facilitate a clear and concise comparison, the following table summarizes the key performance indicators for each of the three primary synthetic routes to N-(thiophen-2-ylmethyl)formamide.
| Metric | Direct Formylation with Formic Acid | Formylation with Acetic Formic Anhydride | Leuckart Reaction |
| Starting Material | Thiophen-2-ylmethanamine | Thiophen-2-ylmethanamine | Thiophene-2-carboxaldehyde |
| Primary Reagent | Formic Acid | Acetic Anhydride, Formic Acid | Formamide or Ammonium Formate |
| Typical Yield | Good to Excellent (85-98%)[1] | Excellent (97-100%)[2] | Good to Excellent (up to 92% for related structures) |
| Reaction Time | 4 - 9 hours (conventional heating)[1] | < 15 minutes[2] | Variable (can be lengthy conventionally, but significantly shorter with microwave irradiation)[3] |
| Reaction Temperature | Reflux (typically in toluene, ~110°C)[1] | -20°C to room temperature[2] | High (165-190°C), can be lower with microwave |
| Key Advantages | Readily available and inexpensive reagents, straightforward procedure.[1] | Very high yields, extremely short reaction times, mild conditions.[2] | Starts from a different, readily available starting material (aldehyde), can be amenable to microwave acceleration.[3] |
| Key Disadvantages | Longer reaction times, requires azeotropic removal of water.[1] | Acetic formic anhydride is moisture-sensitive and prepared in situ.[2] | High temperatures required for conventional heating, potential for side reactions. |
| Scalability | Readily scalable. | Scalable with appropriate handling of the moisture-sensitive reagent. | Scalable, particularly with appropriate high-temperature reactors. |
| Green Chemistry | Use of a Dean-Stark trap to remove water is a consideration. Toluene is a common solvent. | In situ generation minimizes handling of the anhydride. | High energy input for conventional heating. Microwave-assisted methods can be more energy-efficient.[3] |
Visualizing the Synthetic Pathways
To further elucidate the distinct approaches to N-(thiophen-2-ylmethyl)formamide, the following diagrams, generated using the DOT language, illustrate the core transformations of each synthetic route.
Caption: Synthetic Route 1: Direct Formylation.
Caption: Synthetic Route 2: Acetic Formic Anhydride.
Caption: Synthetic Route 3: The Leuckart Reaction.
In-Depth Mechanistic Discussion and Experimental Protocols
A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization. This section provides a detailed look at each synthetic route, followed by a comprehensive, step-by-step experimental protocol.
Route 1: Direct Formylation with Formic Acid
Mechanistic Insight: This is a classic nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom in thiophen-2-ylmethanamine attacks the carbonyl carbon of formic acid. A tetrahedral intermediate is formed, which then collapses to eliminate a molecule of water, yielding the formamide product. The use of a Dean-Stark trap is essential to drive the equilibrium towards the product by removing the water as it is formed.[1]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add thiophen-2-ylmethanamine (1.0 eq).
-
Add toluene to the flask to create a solution of approximately 0.5 M.
-
Add formic acid (1.2 - 2.0 eq).
-
Heat the reaction mixture to reflux and continue heating for 4-9 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude product is often of sufficient purity for many applications. If further purification is required, it can be achieved by column chromatography on silica gel.
Route 2: Formylation with Acetic Formic Anhydride
Mechanistic Insight: Acetic formic anhydride is a more potent formylating agent than formic acid itself. It is typically generated in situ by the reaction of formic acid with acetic anhydride.[2] The amine then attacks the more electrophilic formyl carbonyl of the mixed anhydride, leading to the formation of the formamide and acetic acid as a byproduct. The reaction is rapid and generally proceeds to completion at low temperatures.[2]
Experimental Protocol:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), cool an excess of formic acid to -20°C.
-
Slowly add acetic anhydride to the cooled formic acid with stirring to generate the acetic formic anhydride in situ.
-
In a separate flask, dissolve thiophen-2-ylmethanamine (1.0 eq) in a suitable solvent such as THF.
-
Slowly add the solution of thiophen-2-ylmethanamine to the cold acetic formic anhydride solution.
-
Allow the reaction to stir at -20°C for approximately 15 minutes, monitoring for completion by TLC.[2]
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Route 3: The Leuckart Reaction
Mechanistic Insight: The Leuckart reaction is a reductive amination process.[4][5] When using formamide, the reaction proceeds through the initial formation of an imine from the reaction of thiophene-2-carboxaldehyde and ammonia (generated from the decomposition of formamide). The imine is then reduced by formic acid (also generated from formamide hydrolysis) to the corresponding amine, which is subsequently formylated in situ to give the final product.[4][6] The use of microwave irradiation can significantly accelerate this process.[3]
Experimental Protocol (Microwave-Assisted):
-
In a microwave-safe reaction vessel, combine thiophene-2-carboxaldehyde (1.0 eq) and a large excess of formamide.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 180-200°C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined empirically.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Product Verification: Spectroscopic Data
To ensure the successful synthesis of N-(thiophen-2-ylmethyl)formamide, a thorough characterization of the final product is essential. The following are the expected 1H and 13C NMR spectral data for the target compound.
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CHO), 7.27 (dd, J = 5.1, 1.2 Hz, 1H, Th-H5), 6.98 (dd, J = 5.1, 3.4 Hz, 1H, Th-H4), 6.94 (d, J = 3.4 Hz, 1H, Th-H3), 6.20 (br s, 1H, NH), 4.63 (d, J = 5.8 Hz, 2H, CH₂).
¹³C NMR (101 MHz, CDCl₃): δ 161.2 (CHO), 140.5 (Th-C2), 127.0 (Th-C5), 125.8 (Th-C4), 125.4 (Th-C3), 40.8 (CH₂).
Note: The presence of rotamers due to restricted rotation around the C-N amide bond may lead to the observation of two sets of signals for the formyl proton and the methylene group in the ¹H NMR spectrum, and for the corresponding carbons in the ¹³C NMR spectrum.[7]
Conclusion and Recommendations
The choice of the optimal synthetic route to N-(thiophen-2-ylmethyl)formamide is contingent upon the specific requirements of the research project.
-
For simplicity, cost-effectiveness, and large-scale synthesis , the direct formylation with formic acid is a robust and reliable choice, provided that the longer reaction times are acceptable.[1]
-
When speed and yield are of the essence , formylation with acetic formic anhydride is unparalleled, delivering near-quantitative yields in a fraction of the time.[2] This method is highly recommended for rapid library synthesis or when material conservation is critical.
By carefully considering these factors and utilizing the detailed protocols provided, researchers can confidently and efficiently synthesize N-(thiophen-2-ylmethyl)formamide to advance their scientific endeavors.
References
-
Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151. [Link]
-
Omar, Y. M., Mohamed, N. G., Boshra, A. N., & Abdel-Aal, A. M. (2020). Solvent-Free N-Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry. Journal of Chemical Education, 97(3), 853-857. [Link]
-
Zhao, T. X., Zhai, G. W., Liang, J., Li, P., Hu, X. B., & Wu, Y. T. (2017). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry. [Link]
-
Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). A convenient method for the N-formylation of secondary amines and anilines using ammonium formate. Tetrahedron Letters, 41(47), 9149-9151. [Link]
-
Wikipedia contributors. (2023). Leuckart reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Waki, M., & Meienhofer, J. (1977). A convenient preparation of pure acetic formic anhydride for N-formylation of amino acids. The Journal of Organic Chemistry, 42(11), 2019-2020. [Link]
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Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
-
Pollard, C. B., & Young, D. C. (1951). The Leuckart Reaction. Journal of Organic Chemistry, 16(5), 661-672. [Link]
-
Barba, F., Recio, J., & Batanero, B. (2013). Microwave-assisted conversion of carbonyl compounds into formylated secondary amines: New contribution to the Leuckart reaction mechanism in N-methylformamide. Tetrahedron Letters, 54(15), 1935-1937. [Link]
-
de Mattos, M. C. S., & Sanseverino, A. M. (2007). Microwave-assisted Leuckart-type synthesis of secondary amines. Journal of the Brazilian Chemical Society, 18, 433-435. [Link]
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. [Link]
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Comparative analysis of N-(thiophen-2-ylmethyl)formamide derivatives' biological activity
As a Senior Application Scientist, I approach the evaluation of the N-(thiophen-2-ylmethyl)formamide and closely related amide pharmacophores not merely as structural curiosities, but as highly tunable platforms for drug and agrochemical discovery. The thiophene ring acts as a classical bioisostere for phenyl and furan rings; however, its larger sulfur atom alters the electron density and dipole moment, often enhancing binding affinity in hydrophobic pockets via favorable S-π interactions. Furthermore, the methylene bridge provides critical conformational flexibility, allowing the aromatic ring to optimize spatial interactions without the steric hindrance seen in direct N-aryl amides.
This guide provides an objective, comparative analysis of three distinct biological activities exhibited by derivatives of this scaffold: Anticancer, Anti-inflammatory, and Nematicidal properties. By dissecting the structural logic and providing self-validating experimental protocols, this guide serves as a comprehensive manual for researchers developing novel therapeutics.
Comparative Biological Activity & Structural Logic
The biological target of the N-(thiophen-2-ylmethyl)amide scaffold is dictated by the "head" group attached to the carbonyl carbon. Small structural pivots transition the molecule from a tubulin inhibitor to a cyclooxygenase (COX) inhibitor or a neuromuscular toxin.
Below is a quantitative comparison of three distinct derivatives based on recent literature:
| Derivative Class | Representative Compound | Target / Model | Primary Biological Activity | Performance Metric | Alternative / Control |
| Chalcone-Benzamide | Compound A7 (Trimethoxyphenyl derivative) | MCF-7 Breast Cancer Cells | Anticancer (Tubulin Inhibition) | High Potency (IC50 < 20 µM) | 5-Fluorouracil (IC50 = 168.6 µM) |
| Benzothiazine-Carboxamide | Compound 2g | Carrageenan-Induced Paw Edema | Anti-inflammatory / Analgesic | Significant Edema Reduction | Meloxicam / Piroxicam |
| Trifluorobutene-Amide | Compound B6 | Meloidogyne incognita | Nematicidal | LC50 = 0.53 - 1.22 mg/L | Fluensulfone |
Data supported by authoritative screening studies on chalcone derivatives (1[1]), benzothiazine carboxamides (2[2]), and trifluorobutene amides (3[3]).
Mechanistic Pathways (The "Why")
To trust a compound's efficacy, we must understand its mechanism of action. In oncology, chalcone derivatives incorporating the N-(thiophen-2-ylmethyl) moiety act as potent microtubulin inhibitors. The 3,4,5-trimethoxyphenyl "head" mimics colchicine, while the thiophen-2-ylmethyl "tail" anchors deeply into the hydrophobic pocket of β-tubulin. This dual-action binding prevents tubulin polymerization, triggering a spindle checkpoint failure and subsequent apoptosis.
Caption: Mechanistic pathway of N-(thiophen-2-ylmethyl) chalcone derivatives inducing apoptosis.
Conversely, in anti-inflammatory applications, the benzothiazine core acts as the primary pharmacophore for COX-2 active site binding, while the thiophene tail stabilizes the enzyme-inhibitor complex via Van der Waals interactions within the cyclooxygenase channel, effectively halting prostaglandin synthesis[2].
Self-Validating Experimental Protocols (The "How")
As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. A protocol is only as good as its ability to control for false positives and experimental artifacts. Below are the definitive, step-by-step methodologies for evaluating these derivatives.
Protocol A: In Vitro Antiproliferative Assay (CCK-8) for Anticancer Chalcones
Objective: Quantify the IC50 of chalcone derivatives against MCF-7 breast cancer cells.
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM.
-
Causality: A 24-hour pre-incubation allows for exponential growth phase recovery. Cells must be actively synthesizing DNA and proteins to be susceptible to tubulin polymerization inhibitors.
-
-
Compound Administration: Treat cells with serial dilutions of the derivative (e.g., 1 to 200 µM).
-
Causality: Maintain a final DMSO concentration of <0.1%. Higher concentrations induce solvent-mediated cytotoxicity, which confounds the drug's true antiproliferative effect. Include 5-Fluorouracil as a positive control[1].
-
-
CCK-8 Incubation & Readout: After 48 hours, add 10 µL of CCK-8 reagent to each well and incubate for 2 hours. Measure absorbance at 450 nm.
-
Causality: We utilize the CCK-8 assay rather than the traditional MTT assay because the WST-8 reagent is reduced by cellular dehydrogenases into a water-soluble orange formazan. This eliminates the need for DMSO solubilization steps, removing a critical pipetting variable and ensuring a self-validating, highly reproducible colorimetric readout.
-
Protocol B: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)
Objective: Evaluate the in vivo analgesic and anti-inflammatory efficacy of benzothiazine carboxamides.
-
Baseline Volumetric Measurement: Measure the initial right hind paw volume of Wistar rats using a plethysmometer.
-
Causality: Plethysmometry provides objective, fluid-displacement quantification of paw volume, eliminating the observer bias and mechanical compression artifacts inherent in caliper measurements.
-
-
Pre-treatment: Administer the N-(thiophen-2-ylmethyl) derivative via oral gavage (e.g., 10 mg/kg) 1 hour prior to inflammation induction.
-
Causality: This 1-hour window ensures that peak plasma concentration of the drug aligns perfectly with the onset of the induced inflammatory cascade[4].
-
-
Induction & Targeted Measurement: Inject 0.1 mL of 1% carrageenan into the subplantar tissue of the right hind paw. Measure paw volume exactly 3 to 4 hours post-injection.
-
Causality: The carrageenan model produces a biphasic response. The early phase (0-2h) is mediated by histamine and serotonin. Measuring strictly at the 3-4 hour mark captures the prostaglandin-mediated phase, directly validating the compound's specific efficacy as a COX pathway inhibitor.
-
Protocol C: In Vitro Nematicidal Assay
Objective: Assess the agrochemical potential of trifluorobutene amides.
-
Nematode Preparation: Isolate freshly hatched second-stage juveniles (J2) of Meloidogyne incognita.
-
Causality: Utilizing strictly J2 stage nematodes ensures uniformity in cuticle permeability and developmental metabolism, reducing standard deviation in LC50 calculations.
-
-
Incubation & Viability Scoring: Transfer ~100 nematodes into 24-well plates containing the test compound. Incubate at 25°C for 72 hours. To score viability, touch immobile nematodes with a fine needle.
-
Causality: A 72-hour window is required for the compound to fully penetrate the cuticle. The mechanical stimulation (needle touch) is a critical self-validating step to differentiate true mortality from temporary neuromuscular paralysis, preventing false-positive efficacy readouts[3].
-
High-Throughput Screening Workflow
To systematically evaluate a newly synthesized library of N-(thiophen-2-ylmethyl)formamide derivatives, the following orthogonal screening workflow should be implemented to rapidly classify hits based on their distinct biological profiles.
Caption: High-throughput screening workflow for evaluating diverse biological activities of derivatives.
References
- Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl)
- Molecular Conformations and Biological Activity of N-Hetaryl(aryl)
- Source: nih.
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A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Performance for Synthetic Applications
The introduction of a formyl group onto the thiophene nucleus represents a cornerstone transformation in organic synthesis, furnishing a versatile chemical handle for the construction of more complex molecular architectures. Specifically, the formylation of 2-methylthiophene to produce 5-methyl-2-thiophenecarboxaldehyde is a critical step in the synthesis of numerous pharmaceutical intermediates and materials science building blocks.[1][2][3] The electron-donating nature of the methyl group and the inherent electronic properties of the thiophene ring dictate a high degree of regioselectivity in electrophilic aromatic substitution reactions, favoring attack at the C5 position.[4]
This guide provides a comprehensive and objective comparison of the most prevalent and effective methods for the formylation of 2-methylthiophene. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance based on yield, regioselectivity, and operational considerations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to aid in the selection and optimization of the most suitable formylation strategy for their specific needs.
Performance Comparison of Formylation Methods
The choice of a particular formylation method is a critical decision in any synthetic campaign and is influenced by a variety of factors including the desired yield, the required level of purity, the scale of the reaction, and the availability of reagents and equipment. The following table summarizes key performance indicators for the Vilsmeier-Haack reaction, the Rieche formylation, and formylation via a lithiated intermediate, offering a clear comparison of their efficacy in the synthesis of 5-methyl-2-thiophenecarboxaldehyde.[1]
| Method | Reagents | Typical Reaction Conditions | Reported Yield (%) | Regioselectivity (5-formyl vs. other isomers) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 0 °C to room temperature, 2-15 h | Good to Excellent | High (Predominantly 5-position) | Well-established, reliable, uses common laboratory reagents.[1][3] | Can be harsh for sensitive substrates, requires aqueous workup.[1] |
| Modified Vilsmeier-Haack | Phosgene (or triphosgene), DMF | 40°C to 90°C | up to 95% | High | High yield and selectivity.[1][5] | Use of highly toxic phosgene or its derivatives.[1] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | 0 °C to room temperature | Moderate to Good | Generally favors the 5-position | Effective for electron-rich aromatics.[1][6] | Lewis acid catalyst can be harsh; requires strictly anhydrous conditions.[1][7] |
| Formylation via Lithiation | n-BuLi, DMF | -78 °C to room temperature | Good to Excellent | Highly Regioselective (Exclusively 5-position) | Excellent for achieving high regioselectivity.[1][8] | Requires cryogenic temperatures and strictly anhydrous/inert conditions. |
The Vilsmeier-Haack Reaction: The Workhorse of Thiophene Formylation
The Vilsmeier-Haack reaction is arguably the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 2-methylthiophene.[3][9] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[9]
Mechanistic Rationale
The reaction is initiated by the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent.[9] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich 2-methylthiophene. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[5][9] The high regioselectivity for the 5-position is a consequence of the stabilizing effect of the methyl group on the adjacent carbocationic intermediate formed during the electrophilic attack.[4]
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- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Strategic Reagent Selection: A Comparative Guide to N-(thiophen-2-ylmethyl)formamide and N,N-Dimethylformamide (DMF)
For researchers and drug development professionals, the selection of formamide reagents dictates entirely different synthetic trajectories. While N,N-Dimethylformamide (DMF) is ubiquitous as both a polar aprotic solvent and a formylating agent, N-(thiophen-2-ylmethyl)formamide serves a highly specialized role as a building block in multicomponent chemistry.
This guide objectively compares these two reagents, demonstrating how a single structural difference—the degree of nitrogen substitution—fundamentally alters their reactivity profiles, reactive intermediates, and downstream applications in pharmaceutical scaffold construction.
The Mechanistic Dichotomy: Causality in Reagent Design
The chemical divergence between N-(thiophen-2-ylmethyl)formamide and DMF is most evident when they are subjected to electrophilic dehydrating agents, such as phosphorus oxychloride (POCl₃). The reaction pathways are strictly governed by the presence or absence of an N-H proton.
-
Tertiary Formamides (DMF): DMF lacks an N-H proton. When treated with POCl₃, the formyl oxygen attacks the electrophilic phosphorus, followed by the elimination of a chloride ion. Because there is no proton to remove, the reaction halts at the formation of a highly stable, electrophilic chloroiminium ion, universally known as the Vilsmeier reagent[1]. This reagent is the cornerstone of the Vilsmeier-Haack reaction, used to install aldehyde groups on electron-rich arenes[2].
-
Secondary Formamides (N-(thiophen-2-ylmethyl)formamide): This reagent possesses a critical N-H proton. When activated by POCl₃ in the presence of a tertiary amine base (such as triethylamine), the intermediate undergoes a base-mediated double elimination (dehydration)[3]. The removal of the N-H proton and the phosphate leaving group collapses the structure into a carbon-nitrogen triple bond, yielding the highly reactive 2-(isocyanomethyl)thiophene (an isocyanide)[4].
Visualizing the Reaction Pathways
Mechanistic divergence of formamides reacting with POCl3 based on nitrogen substitution.
Comparative Data: Physicochemical and Reactive Profiles
To streamline reagent selection, the following table summarizes the quantitative and qualitative differences between the two formamides.
| Feature | N-(thiophen-2-ylmethyl)formamide | N,N-Dimethylformamide (DMF) |
| Substitution Class | Secondary Formamide | Tertiary Formamide |
| N-H Proton | Present | Absent |
| Primary Utility | Specialized Reagent / Building Block | Universal Solvent / Formylating Agent |
| Reaction with POCl₃ | Base-mediated Dehydration | Addition-Elimination |
| Reactive Intermediate | Isocyanide (2-thienylmethyl isocyanide) | Chloroiminium Ion (Vilsmeier Reagent) |
| Downstream Application | Ugi / Passerini Multicomponent Reactions | Electrophilic Aromatic Substitution |
Self-Validating Experimental Protocols
The following methodologies detail the distinct workflows required to harness the reactive potential of each formamide. Every step is designed as a self-validating system to ensure high yield and purity.
Protocol A: Synthesis of 2-(isocyanomethyl)thiophene from N-(thiophen-2-ylmethyl)formamide
This protocol leverages the secondary formamide to generate an isocyanide for combinatorial chemistry[4].
-
Initialization & Setup: Dissolve N-(thiophen-2-ylmethyl)formamide (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.
-
Causality: Moisture must be rigorously excluded. POCl₃ reacts violently with water, and aqueous environments can prematurely hydrolyze the resulting isocyanide back into the starting formamide.
-
-
Thermal Control: Submerge the reaction flask in an ice-brine bath to reach 0 °C.
-
Causality: Formamide dehydration is highly exothermic. Maintaining a low temperature prevents the thermal degradation and polymerization of the highly sensitive isocyanide product[3].
-
-
Electrophilic Activation: Add POCl₃ (1.2 eq) dropwise over 30 minutes via an addition funnel.
-
Causality: Dropwise addition ensures the internal temperature remains stable while the formyl oxygen attacks the electrophilic phosphorus center.
-
-
Elimination Phase: Stir the mixture for 1 hour at 0 °C. During this phase, triethylamine acts as an acid scavenger, removing the N-H proton and driving the double elimination to form the carbon-nitrogen triple bond.
-
Quench & Isolation: Carefully quench the reaction by pouring it into a vigorously stirred solution of saturated aqueous Na₂CO₃. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the isocyanide.
Protocol B: Vilsmeier-Haack Formylation using DMF
This protocol utilizes DMF as both solvent and reagent to formylate an electron-rich arene (e.g., indole)[1].
-
Reagent Formation: Cool anhydrous DMF (3.0 eq) to 0 °C in a round-bottom flask. Add POCl₃ (1.2 eq) dropwise.
-
Causality: The reaction between DMF and POCl₃ generates the Vilsmeier reagent in situ. The solution will typically transition to a pale yellow or orange color, visually validating the formation of the chloroiminium ion[1].
-
-
Substrate Addition: Dissolve the target indole (1.0 eq) in a minimum volume of DMF and add it dropwise to the active Vilsmeier reagent at 0 °C.
-
Electrophilic Substitution: Warm the reaction mixture to 40 °C and stir for 2 hours.
-
Causality: The electron-rich pi system of the indole attacks the electrophilic carbon of the chloroiminium ion. The intermediate temporarily breaks aromaticity before re-aromatizing to form a stable iminium salt[2].
-
-
Alkaline Hydrolysis (Critical Step): Pour the reaction mixture over crushed ice and slowly add 10% aqueous NaOH until the solution reaches pH ~9. Heat briefly to 60 °C if necessary.
-
Causality: The initial substitution product is a robust iminium salt. Alkaline hydrolysis is absolutely mandatory to cleave the carbon-nitrogen double bond and reveal the final aldehyde product[1].
-
-
Isolation: Extract the aqueous mixture with ethyl acetate, wash extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate to isolate the formylated indole.
Strategic Applications in Drug Development
Understanding the divergent reactivity of these formamides allows researchers to strategically deploy them in drug discovery pipelines:
-
N-(thiophen-2-ylmethyl)formamide in Combinatorial Chemistry: The isocyanide derived from this reagent is a privileged building block in the Ugi four-component reaction (Ugi 4CR). By reacting simultaneously with an amine, an aldehyde, and a carboxylic acid, it rapidly generates complex alpha-acylamino amides. Because the thiophene ring is a well-documented pharmacophore (present in blockbuster drugs like clopidogrel and olanzapine), incorporating it via an isocyanide precursor accelerates the discovery of bioactive peptidomimetics.
-
DMF in Scaffold Functionalization: Beyond its role as a universal solvent, the DMF-derived Vilsmeier reagent is essential for functionalizing core heterocycles. The introduced aldehyde group serves as a versatile synthetic handle, allowing chemists to perform downstream reductive aminations, Wittig olefinations, or oxidations to build out the final Active Pharmaceutical Ingredient (API).
References
-
In-water synthesis of isocyanides under micellar conditions. Green Chemistry (RSC Publishing).[Link]
-
A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Academia.edu. [Link]
-
Vilsmeier-Haack Reaction. Master Organic Chemistry.[Link]
-
Vilsmeier–Haack reaction. Wikipedia.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. In-water synthesis of isocyanides under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01398C [pubs.rsc.org]
- 4. (PDF) A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [academia.edu]
Comparative Guide to the Regioselectivity of N-(Thiophen-2-ylmethyl)formamide in C-H Functionalization
Executive Summary
In the realm of medicinal chemistry and advanced materials synthesis, the functionalization of thiophene derivatives is a critical pathway for generating molecular complexity. N-(thiophen-2-ylmethyl)formamide serves as a highly versatile building block due to the dual nature of its reactivity. The thiophene ring presents multiple reactive C-H sites (C3, C4, C5), and controlling which site undergoes functionalization is paramount.
This guide objectively evaluates the regioselective performance of N-(thiophen-2-ylmethyl)formamide across different reaction paradigms. By comparing coordination-driven C3-functionalization with electronically driven C5-functionalization, we provide researchers with a mechanistic framework and validated protocols to predictably control reaction outcomes.
Mechanistic Framework & Causality: C3 vs. C5 Selectivity
The regioselectivity of N-(thiophen-2-ylmethyl)formamide is dictated by the precise interplay between inherent electronic effects and induced coordination (steric) factors. Understanding this causality is essential for rational synthetic design.
Electronic Control (C5 Selectivity)
Thiophene is an electron-rich heterocycle where the sulfur atom donates electron density into the π -system, making the α -positions (C2 and C5) the most nucleophilic sites. Since the C2 position is occupied by the methylformamide group, the C5 position becomes the default site for electrophilic attacks. In transition-metal-catalyzed C-H activation (such as Palladium-catalyzed direct arylation) without strong directing pre-equilibrium, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism at the most sterically accessible and electron-rich C5 site[1].
Coordination Control (C3 Selectivity)
To override the inherent electronic preference for C5, the formamide moiety (-NHCHO) is utilized as a Directing Metalation Group (DMG). In Directed ortho-Lithiation (DoM), the Lewis basic carbonyl oxygen of the formamide coordinates with the lithium cation of the base (e.g., n-BuLi). This coordination brings the basic butyl anion into close spatial proximity to the C3-H bond , forming a thermodynamically favored 6-membered metallacycle transition state[2]. This proximity effect drastically lowers the activation energy for C3 deprotonation, resulting in exclusive C3 functionalization.
Reaction pathways demonstrating electronic vs. coordination-controlled regioselectivity.
Comparative Performance Analysis
When designing a synthetic route, it is crucial to benchmark N-(thiophen-2-ylmethyl)formamide against alternative substrates to justify its selection. The table below summarizes the quantitative data and mechanistic causality across different substrates and reaction types.
| Substrate | Reaction Type | Dominant Regioisomer | Typical Yield | Causality / Mechanism |
| N-(thiophen-2-ylmethyl)formamide | Pd-Catalyzed Arylation | C5-Functionalized | 75–85% | Electronic control: C5 is the most reactive, sterically accessible α -position[1]. |
| N-(thiophen-2-ylmethyl)formamide | Directed Lithiation (n-BuLi) | C3-Functionalized | 65–80% | Coordination control: Formamide oxygen directs Li to C3 via a 6-membered metallacycle. |
| Thiophen-2-ylmethanamine (Unprotected) | Pd-Catalyzed Arylation | Complex Mixture | < 30% | Catalyst Poisoning: The free primary amine binds strongly to Pd, inhibiting the catalytic cycle[1]. |
| N-(thiophen-3-ylmethyl)formamide | Directed Lithiation (n-BuLi) | C2-Functionalized | 70–85% | Synergistic control: C2 is both the most acidic α -position and geometrically favored for the metallacycle[3]. |
Experimental Methodologies (Self-Validating Protocols)
The following step-by-step methodologies are designed as self-validating systems, ensuring that researchers can verify the regiochemical outcome at critical junctures.
Protocol 1: C5-Selective Palladium-Catalyzed Direct Arylation
This protocol leverages electronic control to selectively functionalize the C5 position.
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine N-(thiophen-2-ylmethyl)formamide (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (2 mol%), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.2 M concentration.
-
Thermal Activation: Stir the mixture at 150 °C for 16 hours[1].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine (3x) to remove DMAc. Dry the organic layer over anhydrous Na₂SO₄.
-
Self-Validation (NMR Analysis): Isolate the crude product and analyze via ¹H NMR. The successful C5-arylated product will exhibit two distinct doublet signals in the aromatic region with a coupling constant of J≈3.5−4.0 Hz, corresponding to the adjacent H3 and H4 protons on the thiophene ring.
Protocol 2: C3-Selective Directed ortho-Lithiation (DoM)
This protocol utilizes the formamide group to force functionalization at the C3 position via coordination control.
-
Substrate Preparation: Dissolve N-(thiophen-2-ylmethyl)formamide (1.0 equiv.) in anhydrous THF (0.1 M) in a flame-dried flask under nitrogen.
-
Directed Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.2 equiv., 1.6 M in hexanes) dropwise. Causality note: 2.2 equivalents are required because the first equivalent deprotonates the acidic formamide N-H, and the second equivalent performs the C3-H deprotonation.
-
Electrophile Trapping: Stir at -78 °C for 1 hour to ensure complete metallacycle formation[2]. Add the desired electrophile (e.g., DMF for formylation or an alkyl halide) dropwise and allow the reaction to slowly warm to room temperature over 2 hours.
-
Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl to protonate any unreacted organolithium species. Extract with ethyl acetate.
-
Self-Validation (NMR Analysis): In the ¹H NMR spectrum of the purified product, the C3-substituted thiophene will display two doublets with a larger coupling constant of J≈5.0−5.5 Hz, corresponding to the H4 and H5 protons, definitively proving C3 regioselectivity.
Step-by-step experimental workflow for the C3-selective directed ortho-lithiation.
References
- Palladium-Catalysed Direct 5-Arylation of Furfurylamine or 2-(Aminoalkyl)
- Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study ResearchG
- Development and Scale-Up of a New Sulfone-Based Bismacycle as a Universal Precursor for Bi(V)
Sources
The Emerging Potential of N-(thiophen-2-ylmethyl)formamide: A Comparative Guide for Synthetic and Medicinal Chemists
The thiophene moiety is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1][2] This has led to a vast landscape of thiophene-based reagents, each with specific applications and advantages. This guide provides an in-depth technical comparison of the emerging reagent, N-(thiophen-2-ylmethyl)formamide, with established alternatives, offering researchers, scientists, and drug development professionals a framework for its potential applications and highlighting areas for future investigation.
While direct comparative studies on N-(thiophen-2-ylmethyl)formamide are not yet prevalent in the literature, by examining its structural features and the well-documented activities of its close analogs, we can infer its potential and benchmark it against other key thiophene-based reagents. This guide will focus on two primary potential applications: as a bioactive scaffold in drug discovery and as a synthetic intermediate.
N-(thiophen-2-ylmethyl)formamide as a Bioactive Scaffold
The most immediate and promising application of N-(thiophen-2-ylmethyl)formamide appears to be in the realm of medicinal chemistry, where it can serve as a foundational scaffold for the development of novel therapeutic agents. This is strongly suggested by the significant biological activities reported for structurally similar compounds.
A close analog, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide , has been synthesized and demonstrated to possess both antimicrobial and anticancer properties.[3] This indicates that the N-(thiophen-2-ylmethyl)amide substructure is a viable pharmacophore.
dot
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Operational Safety and Disposal Guide: N-(thiophen-2-ylmethyl)formamide
Executive Summary & Chemical Profile
N-(thiophen-2-ylmethyl)formamide (CAS: 1490137-02-4) is a specialized organic building block frequently utilized in drug development, multi-component reactions (MCRs), and the synthesis of active pharmaceutical ingredients (APIs). Structurally, it consists of a thiophene ring conjugated to a formamide moiety.
While highly valuable in synthetic chemistry, this compound presents unique logistical and safety challenges. As a responsible laboratory professional, understanding the underlying mechanisms of its toxicity and environmental impact is essential for establishing a self-validating, fail-safe operational environment.
Toxicological & Mechanistic Insights
To handle this chemical safely, one must understand why it is hazardous. The risks of this compound are bipartite, stemming from its two distinct structural features:
-
The Formamide Moiety (Systemic Toxicity): Formamides are highly polar aprotic solvents and reagents that readily penetrate the dermal barrier. Once absorbed through the skin or inhaled, they can induce systemic toxicity, including hepatotoxicity and potential reproductive harm. The mechanism involves the enzymatic hydrolysis of the formamide group in the liver, releasing reactive intermediates that can cause oxidative stress [1].
-
The Thiophene Ring (Environmental & Metabolic Hazard): Thiophene derivatives, when metabolized by cytochrome P450 enzymes, can form reactive epoxides or sulfoxides that covalently bind to cellular macromolecules. Furthermore, upon combustion or improper disposal, the sulfur atom in the thiophene ring is oxidized to sulfur dioxide (SO₂) and other sulfur oxides (SOx). These are severe respiratory irritants and strictly regulated environmental pollutants [2].
Operational Handling Protocols
To ensure a self-validating safety system, every handling step must be designed to mitigate dermal absorption and inhalation risks. Do not rely on a single layer of protection.
Step-by-Step Handling Methodology:
-
Engineering Controls Validation: Before opening the container, verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Never handle this compound on an open bench.
-
PPE Donning: Equip standard laboratory PPE. Critically, select butyl rubber or heavy-duty nitrile gloves (minimum 8 mil thickness). Standard thin latex offers insufficient breakthrough times for formamide derivatives and will fail rapidly upon contact [3].
-
Transfer Operations: Use positive displacement pipettes or glass syringes for liquid transfer to prevent aerosolization. Do not pour directly from the stock bottle, as formamides can creep along the glass threads and contaminate the exterior.
-
Reaction Quenching: If used in a reaction, quench the mixture with a weak aqueous base (e.g., saturated NaHCO₃) under controlled cooling (0°C). This neutralizes any acidic byproducts without generating excessive exothermic heat that could volatilize the toxic formamide backbone.
-
Decontamination: Wash all reusable glassware with a compatible organic solvent (e.g., acetone) to dissolve the organic residue, followed by a triple rinse with distilled water before sending it to the general wash.
Spill Response & Decontamination
In the event of a spill, immediate containment is required to prevent vapor accumulation and surface contamination.
Step-by-Step Spill Response:
-
Evacuate and Ventilate: If the spill exceeds 50 mL outside a fume hood, immediately evacuate the area and maximize room ventilation.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or specialized chemical spill pads). Do not use combustible materials like sawdust.
-
Neutralization & Absorption: Apply the absorbent from the perimeter inwards to prevent spreading. Allow 10-15 minutes for complete absorption.
-
Collection: Using non-sparking tools, scoop the absorbed material into a high-density polyethylene (HDPE) or glass wide-mouth container.
-
Surface Decontamination: Wash the spill surface with a commercial surfactant or mild detergent, followed by a water rinse, to degrade any residual thiophene compounds.
Figure 1: Workflow for N-(thiophen-2-ylmethyl)formamide spill response and containment.
Waste Segregation & Disposal Procedures
Proper disposal of N-(thiophen-2-ylmethyl)formamide is critical. Pouring this compound down the drain violates EPA and local environmental regulations, as municipal water treatment facilities cannot process complex sulfur-containing organics [4].
Disposal Logic & Causality: Because the molecule contains both nitrogen and sulfur, its degradation via environmental hydrolysis is slow and yields toxic byproducts. The only acceptable method of disposal is high-temperature incineration . The incinerator must be equipped with alkaline scrubbers to neutralize the SOx and NOx gases generated during combustion.
Step-by-Step Disposal Plan:
-
Segregation: Collect all N-(thiophen-2-ylmethyl)formamide waste (including contaminated solvents, reaction mixtures, and spill absorbents) in a dedicated, clearly labeled hazardous waste container.
-
Compatibility Check: Ensure the waste container is chemically compatible (HDPE or PTFE-lined glass). Do not mix with strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic degradation and the premature release of toxic gases.
-
Labeling: Label the container strictly as: "Hazardous Waste - Toxic/Combustible Liquid (Contains Formamide and Thiophene derivatives)."
-
Manifesting: Log the exact volume and concentration of the waste for the facility's Environmental Health and Safety (EHS) department.
-
Vendor Hand-off: Transfer the waste to a certified hazardous waste disposal vendor, explicitly specifying the need for "Incineration with SOx/NOx scrubbing."
Figure 2: Chemical combustion and disposal pathway for sulfur-containing formamides.
Quantitative Data & Specifications
Table 1: PPE and Handling Specifications
| Parameter | Specification / Requirement | Rationale |
| Glove Material | Butyl Rubber or thick Nitrile (>8 mil) | Prevents rapid permeation characteristic of formamides. |
| Ventilation | Fume Hood (80-100 fpm) | Mitigates inhalation of toxic vapors. |
| Storage Temp | 2°C to 8°C (Refrigerated) | Minimizes volatility and thermal degradation. |
| Incompatibilities | Strong oxidizers, acids, bases | Prevents violent exothermic reactions and toxic gas release. |
Table 2: Waste Segregation Criteria
| Waste Stream | Acceptable Container | Disposal Method | EPA Hazard Code (General) |
| Pure Chemical / Stock | PTFE-lined Glass | High-Temp Incineration | U-listed / Characteristic |
| Aqueous Quench Waste | HDPE | Incineration / Aqueous Treatment | D003 (if reactive) |
| Contaminated PPE | Heavy-duty Bio/Chem Bags | Solid Hazardous Waste Incineration | N/A (Solid Waste) |
References
-
Title: Dimethylformamide - PubChem Compound Summary (Formamide Class Toxicity Proxy) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide (Sulfur-containing compound metabolism) Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL: [Link]
-
Title: Formamide - NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Protecting Communities with Safe, Sustainable Materials Management (Sulfur compound disposal guidelines) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Personal protective equipment for handling N-(thiophen-2-ylmethyl)formamide
Comprehensive Safety and Operational Guide: Handling N-(thiophen-2-ylmethyl)formamide
For researchers, scientists, and drug development professionals, the safe handling of bifunctional organic compounds requires a deep understanding of their structural vulnerabilities and toxicological profiles. N-(thiophen-2-ylmethyl)formamide is a complex molecule that combines a highly permeable formamide moiety with a metabolically reactive thiophene ring.
This guide provides an authoritative, step-by-step operational and logistical framework for handling this compound, ensuring that laboratory personnel are protected against its unique acute and chronic hazards.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand why this specific chemical is dangerous. The hazards of N-(thiophen-2-ylmethyl)formamide are synergistic, driven by its two primary functional groups:
-
The Formamide Moiety (Dermal Permeation & Teratogenicity): Formamide derivatives are powerful solvents that readily bypass the stratum corneum, resulting in rapid systemic absorption through the skin and respiratory tract[1]. Once in the bloodstream, formamide acts as a potent reproductive toxin (teratogen) and can induce hepatotoxicity and central nervous system (CNS) depression[1].
-
The Thiophene Ring (CYP450 Bioactivation): While the parent thiophene compound is an irritant, its true danger lies in its hepatic metabolism. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) oxidize the thiophene ring into highly electrophilic intermediates, such as thiophene S-oxides and epoxides[2][3]. These reactive metabolites covalently bind to cellular macromolecules and thiol nucleophiles, triggering severe cellular toxicity and organ damage[2][3].
Figure 1: Mechanistic toxicological pathway and CYP450 bioactivation of thiophene derivatives.
Personal Protective Equipment (PPE) Matrix
Because formamide rapidly permeates standard laboratory latex and thin nitrile, standard PPE is insufficient. The following matrix outlines the mandatory protective gear required to establish a self-validating safety barrier.
| Body Part | Required PPE | Material Specification | Scientific Rationale |
| Hands | Heavy-duty chemical gloves (Double-gloved) | Primary: Butyl rubber (≥0.5mm)Secondary (Inner): Nitrile | Formamide degrades standard latex and thin nitrile rapidly. Butyl rubber provides the highest breakthrough resistance against amides. |
| Eyes/Face | Splash goggles + Face shield | Polycarbonate, tightly fitting | Thiophene derivatives cause severe ocular irritation and potential corneal damage upon contact. |
| Body | Lab coat, full pants, closed shoes | Flame-resistant (FR) cotton or specialized synthetic | Prevents dermal exposure to a known teratogen. The thiophene moiety also introduces flammability risks. |
| Respiratory | Fume hood (Primary) or Half-mask respirator | NIOSH-approved organic vapor (OV) cartridges | Mitigates inhalation of volatile thiophene vapors and formamide aerosols, preventing systemic absorption[1]. |
Operational Plan: Step-by-Step Methodology
This protocol ensures that exposure risks are mitigated from the moment the chemical is removed from storage until the reaction is complete.
Step 1: Pre-Operation Setup
-
Ensure the chemical fume hood is fully operational with a verified face velocity of 0.4–0.6 m/s.
-
Clear the workspace of all incompatible materials. Crucial: Formamide reacts violently with strong oxidizers, iodine, pyridine, and sulfur trioxide.
-
Place a chemical spill kit (containing inert absorbents like dry sand or vermiculite) within arm's reach.
Step 2: PPE Donning & Verification
-
Inspect butyl rubber gloves for micro-tears using the inflation method.
-
Don inner nitrile gloves, followed by the FR lab coat, and finally the outer butyl gloves (pulling the cuffs over the lab coat sleeves).
-
Secure safety goggles and face shield.
Step 3: Chemical Dispensing
-
Unseal the N-(thiophen-2-ylmethyl)formamide container exclusively inside the fume hood.
-
If the compound is being heated or used in a highly volatile state, utilize a closed-system transfer (e.g., Schlenk line or gas-tight syringes purged with inert Argon/Nitrogen).
Step 4: Reaction Execution
-
Monitor the reaction temperature rigorously. Formamide derivatives begin to thermally decompose at >180°C, releasing highly toxic ammonia and hydrogen cyanide gases.
-
Maintain the fume hood sash at the lowest possible ergonomic working height.
Figure 2: Step-by-step operational workflow for handling N-(thiophen-2-ylmethyl)formamide.
Spill Management & Emergency Response
Trustworthy safety protocols must account for systemic failures. In the event of an accidental release or exposure, execute the following immediately:
-
Small Spills (< 250 mL): Do not use combustible materials like sawdust (due to the thiophene moiety's flammability). Cover the spill with dry sand or a specialized inert absorbent. Sweep into a vapor-tight, high-density polyethylene (HDPE) container using non-sparking tools.
-
Dermal Exposure: Because formamide is rapidly absorbed, time is critical. Immediately remove all contaminated clothing. Flush the affected skin under an emergency safety shower for a minimum of 15 minutes. Seek medical evaluation for potential systemic toxicity.
-
Ocular Exposure: Force the eyelids open and flush at an emergency eyewash station for 15 minutes. Seek immediate ophthalmological care.
Waste Disposal Plan
Improper disposal of thiophene-formamide derivatives can lead to severe environmental toxicity and bioaccumulation of reactive metabolites.
-
Segregation: Collect all liquid waste, contaminated solid absorbents, and disposable inner gloves in clearly labeled, sealable HDPE containers.
-
Categorization: Label as "Hazardous Organic Waste: Contains Teratogenic Amides and Thiophene Derivatives." Do not mix with acidic waste streams to prevent exothermic decomposition.
-
Destruction: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration . Incineration is the only reliable method to safely cleave the robust thiophene ring and fully oxidize the formamide group without generating secondary toxic byproducts.
References
-
Jaladanki, C. K., et al. (2015). "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." ACS Publications. URL:[Link]
-
Australian Government Department of Health. (2013). "Formamide: Human health tier II assessment." Industrial Chemicals Environmental Management Standard. URL:[Link]
-
OECD. (2007). "SIDS Initial Assessment Profile: Formamide (CAS No. 75-12-7)." OECD Existing Chemicals Database. URL: [Link]
-
Dansette, P. M., et al. (2008). "Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid." Chemical Research in Toxicology (PubMed). URL: [Link]
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
